Product packaging for Lithium(Cat. No.:CAS No. 7439-93-2)

Lithium

Cat. No.: B1229554
CAS No.: 7439-93-2
M. Wt: 7.0 g/mol
InChI Key: WHXSMMKQMYFTQS-UHFFFAOYSA-N
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Description

Lithium (Atomic Number 3, symbol Li) is the lightest solid element and a highly reactive alkali metal, presenting as a soft, silvery-white substance . It is a fundamental reagent in the development of next-generation energy storage, serving as the anode material in research for high-energy-density this compound-metal and this compound-ion batteries . In the field of organometallic chemistry and polymer science, compounds like n-butylthis compound are indispensable as initiators for anionic polymerization and as strong bases in synthetic organic transformation . Beyond materials science, this compound has profound research value in neuropharmacology. While its established clinical use is as a mood stabilizer, its mechanism of action is a key area of scientific inquiry . Research indicates its neuroprotective effects may be mediated through the inhibition of glycogen synthase kinase-3β (GSK-3β) and inositol monophosphatase (IMPase), impacting intracellular signaling cascades . Studies also explore its potential to modulate apoptosis, reduce oxidative stress, and decrease the accumulation of pathological proteins like alpha-synuclein and hyperphosphorylated tau, making it a compound of interest for investigating neurodegenerative pathways . This compound metal is typically stored in mineral oil or an inert atmosphere due to its vigorous reaction with water and moisture in air . This product is intended for laboratory research purposes only and must not be used for diagnostic, therapeutic, or any other human or veterinary application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Li B1229554 Lithium CAS No. 7439-93-2

Properties

IUPAC Name

lithium
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InChI

InChI=1S/Li
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InChI Key

WHXSMMKQMYFTQS-UHFFFAOYSA-N
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Canonical SMILES

[Li]
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Molecular Formula

Li
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DSSTOX Substance ID

DTXSID5036761
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Molecular Weight

7.0 g/mol
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Physical Description

Lithium appears as a soft silvery metal that is normally grayish white. Reacts violently with water to form flammable hydrogen gas and strong caustic solution. Ignition usually occurs. Strong (corrosive) alkali fumes are formed in fire. (USCG, 1999), Other Solid, Silvery white solid; Becomes yellowish or gray when exposed to moist air; [CHEMINFO], SOFT SILVER-WHITE METAL. TURNS YELLOW ON EXPOSURE TO AIR AND MOISTURE.
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Boiling Point

1336 °C (2437 °F), 1342 °C, 1336 °C
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Solubility

Reacts with water, Soluble in liquid ammonia forming a blue solution, Solubility in water: violent reaction
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Density

0.53 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.534 g/cu cm at 25 °C, 0.5 g/cm³
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Vapor Pressure

7.90X10-11 Pa (5.92X10-13 mm Hg) at 400 K (127 °C); 0.000489 Pa (3.67X10-6 mm Hg) at 600 K (327 °C); 1.08 Pa (0.00810 mm Hg) at 800 K (524 °C); 109 Pa (0.818 mm Hg) at 1000 K (727 °C), Vapor pressure, Pa at 723 °C: 133
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Impurities

The purity of the meatal is 99.8% or better with the metallic impurities less than 0.1%, Purity of metal is 99.8%
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Color/Form

Soft silvery-white metal, Silvery-white metal; body centered cubic structure; becomes yellowish on exposure to moist air

CAS No.

7439-93-2
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Melting Point

180.5 °C (357 °F), 180.54 °C, Enthalpy of fusion at the melting point: 432 J/g; specific heat capacity at constant pressure at 25 °C: 3.57 24.8 J/mol K, When heated above melting point it burns with an intense white light; liquid metal dissolves metals such as copper, zinc, tin and their alloys., 180.5 °C
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Theoretical and Computational Methodologies in Lithium Chemistry

Quantum Mechanical Approaches to Lithium Systems

Quantum mechanical methods, based on the principles of quantum mechanics, are used to study the electronic structure and properties of atoms and molecules. When applied to this compound systems, these methods provide detailed information about bonding, energy landscapes, and reaction mechanisms.

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and bonding in this compound compounds and materials. osti.govresearchgate.netacs.orgscholarsportal.info DFT allows researchers to calculate properties such as electron density distribution, bond lengths, bond angles, and vibrational frequencies. mdpi.com This is crucial for understanding the stability and reactivity of different this compound environments.

For instance, DFT has been employed to study the electronic structure and bonding of this compound complexes, such as those involving N-confused tetraphenylporphyrins. These studies aim to explain unusual coordination environments and how this compound binding affects electronic and optical properties. acs.org DFT calculations on diatomic molecules like LiN have been used to validate the accuracy of different DFT functionals by comparing calculated bond distances and dissociation energies with high-level ab-initio results. acs.org

DFT is also instrumental in analyzing the electronic structure and bonding in intermetallic this compound compounds. Studies on stannides like Li₂CuSn₂ and Li₂AgSn₂ have utilized DFT to understand their metallic character, charge transfer, and the nature of bonding within their polyanionic networks, which are relevant to their electrochemical performance as battery electrode materials. scholarsportal.info Furthermore, DFT calculations, often combined with experimental techniques like inelastic x-ray scattering, help elucidate the electronic structure of solid electrolyte interphase (SEI) components in this compound-ion batteries, providing insights into charge transfer and bonding within these critical passivation layers. aip.org

Ab-initio Calculations for Energetics and Reaction Pathways

Ab-initio methods, which are based on first principles without empirical parameters, are essential for calculating the energetics of this compound systems and mapping out reaction pathways. These calculations provide accurate information about reaction energies, activation barriers, and transition states, which are vital for understanding chemical transformations involving this compound. osti.govresearchgate.net

Ab-initio evolutionary simulations have been used to predict the existence and stability of novel this compound-nitrogen compounds under pressure, such as Li₁₃N, Li₅N, Li₃N₂, LiN₂, and LiN₅. uspex-team.org These studies reveal the diverse structures these compounds can adopt, including those with isolated nitrogen atoms, N₂ dimers, polyacetylene-like nitrogen chains, and N₅ rings. uspex-team.org Ab-initio calculations have also been applied to study the decomposition mechanisms of this compound compounds like this compound amide (LiNH₂), determining activation energies for different reaction stages and analyzing possible alternative reaction pathways. researchgate.net

In the context of this compound-ion batteries, ab-initio molecular dynamics (AIMD) simulations, a type of ab-initio calculation that includes the effect of temperature and atomic motion, are used to investigate structural evolution at higher temperatures and study processes like this compound diffusion and delithiation. mdpi.comacs.org Ab-initio calculations are also crucial for understanding interfacial stability and predicting reaction-induced structural evolution at interfaces, such as those between this compound metal and solid electrolytes. arxiv.orgarxiv.org

Molecular Dynamics Simulations for this compound-Containing Materials

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of atoms and molecules in this compound-containing materials over time. By simulating the motion of particles based on interatomic forces, MD can provide insights into transport phenomena, structural changes, and interfacial processes. nih.govfrontiersin.orgscilit.com

Atomistic Simulations of Ion Transport Phenomena

Atomistic MD simulations are widely used to investigate this compound-ion transport in various materials, including electrolytes and electrode materials. These simulations can reveal the mechanisms of ion migration, such as hopping pathways, and quantify transport properties like diffusion coefficients and ionic conductivity. mdpi.comresearchgate.netscilit.comarxiv.orgnih.gov

Studies have employed MD simulations to understand this compound-ion mobility and solvation structures in polymer electrolytes, such as poly(ethylene carbonate) (PEC) and polyethylene (B3416737) oxide (PEO). mdpi.comresearchgate.netnih.gov These simulations analyze factors like the radial distribution function and mean-square displacement of this compound cations to correlate solvation structures with ion transport efficiency at different salt concentrations. mdpi.comresearchgate.net MD simulations have also been used to study this compound-ion transport within the solid electrolyte interphase (SEI), identifying different transport regimes (ballistic, trapping, and diffusive) and the impact of temperature on trapping times. scilit.com Furthermore, advanced techniques like machine learning force fields (MLFF) combined with MD simulations are being used to investigate this compound-ion transport mechanisms in solid-state electrolytes like Li₃TiCl₆, providing insights into hopping mechanisms and predicting ionic conductivity and activation energies comparable to experimental values. arxiv.org

Simulation of Interfacial Reactions and Structural Evolution

MD simulations, particularly those employing reactive force fields (ReaxFF), are valuable for simulating complex interfacial reactions and the resulting structural evolution in this compound systems. nih.govfrontiersin.orgresearchgate.net These simulations can capture bond breaking and formation events, providing atomic-level details of processes occurring at interfaces, such as the formation and growth of the solid electrolyte interphase (SEI) in this compound-ion batteries. arxiv.orgnih.govfrontiersin.orgresearchgate.net

MD simulations have been used to study the formation and growth of the SEI on this compound metal surfaces and silicon anodes, investigating the decomposition of electrolytes like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) and the resulting composition and structure of the SEI layer. nih.govfrontiersin.orgresearchgate.net These simulations can show the layering of organic and inorganic components in the SEI and how factors like electrolyte composition influence the SEI structure. researchgate.net MD simulations also provide insights into the structural evolution of electrode materials during lithiation, such as the changes in mechanical properties and bonding types in silicon anodes as this compound concentration increases. nih.govfrontiersin.org Furthermore, MD simulations can investigate the impact of defects and lithiation rate on the performance of electrode materials. nih.govfrontiersin.org Simulations have also explored the coupled reaction and diffusion processes that govern interface evolution in solid-state batteries, revealing the formation of kinetically stabilized reaction products and previously unknown phases within the SEI. arxiv.org

Predictive Modeling of Novel this compound Compounds and Structures

Computational methods are increasingly used for the predictive modeling and discovery of novel this compound compounds and structures with desired properties. By leveraging databases, high-throughput calculations, and machine learning techniques, researchers can screen vast compositional and structural spaces to identify promising new materials. acs.orgrsc.orgrsc.orgresearchgate.netnih.gov

Approaches combining materials screening with first-principles calculations, such as DFT and AIMD, are used to design and predict novel solid electrolyte materials for all-solid-state this compound-ion batteries. acs.org This involves screening databases of this compound-containing materials and then performing detailed calculations to assess their thermodynamic, mechanical, and electrochemical stability, as well as ionic conductivity. acs.org Machine learning (ML) methods are also being integrated with computational workflows to accelerate the prediction of material properties and the discovery of new this compound compounds. arxiv.orgrsc.orgrsc.orgresearchgate.netnih.govresearchgate.net ML models trained on experimental or calculated data can predict properties like ionic conductivity or crystal structure, enabling the rapid screening of large numbers of potential materials. rsc.orgresearchgate.netnih.gov For example, ML models have been used to predict the crystal system of cathode materials in this compound-ion batteries and to screen for superionic this compound conductors. rsc.orgresearchgate.net Predictive modeling efforts also extend to identifying chemical factors affecting reaction kinetics, combining ab-initio calculations with ML to understand the role of factors like structural disorder and solvation. researchgate.net The use of automated reaction networks based on ab-initio thermochemistry allows for the data-driven prediction of formation mechanisms for various this compound-containing species, exploring complex reaction pathways without extensive manual input. lbl.gov

Interactive table:

MethodApplication AreaKey Information Provided
Density Functional Theory (DFT)Electronic Structure, Bonding, EnergeticsElectron density, bond lengths/angles, vibrational frequencies, reaction energies
Ab-initio CalculationsEnergetics, Reaction Pathways, Structural StabilityActivation barriers, transition states, phase stability, reaction mechanisms
Molecular Dynamics (MD) SimulationsIon Transport, Interfacial Reactions, Structural EvolutionDiffusion coefficients, ionic conductivity, migration pathways, reaction mechanisms, structural changes
Predictive Modeling (incl. ML)Novel Material Discovery, Property PredictionIdentification of new compounds, prediction of properties (e.g., conductivity, stability)

High-Pressure this compound Chemistry and Exotic Phases

The behavior of this compound and its compounds under high pressure reveals fascinating and often counterintuitive phenomena, leading to the formation of exotic phases with unusual structural and electronic properties. At ambient conditions, this compound crystallizes in a body-centered cubic (bcc) structure and transforms to a face-centered cubic (fcc) structure under moderate compression, around 7.5 GPa. psu.edu However, at lower temperatures, this compound undergoes a martensitic transformation near 70 K. psu.edu

Under high pressure, this compound and other light alkali metals exhibit complex phase transitions to structures of lower symmetry, deviating significantly from the expected simple, free-electron metal behavior. psu.eduresearchgate.net Experimental studies using techniques like synchrotron radiation and diamond-anvil cells, often coupled with theoretical calculations such as Density Functional Theory (DFT), have been instrumental in exploring these high-pressure phases. psu.edupnas.org For instance, experiments at 200 K identified three new orthorhombic C-face centered phases of this compound beyond the cI16 structure. psu.edu The cI16 phase transforms to an oC88 phase at 60 GPa, which subsequently transforms to oC40 at 70 GPa and 150 K. psu.edu

High pressure is also a valuable tool for synthesizing novel this compound intermetallic compounds that are not observed under ambient conditions. scispace.comaip.org In the this compound-zinc (Li-Zn) system, while ambient pressure studies have revealed several phases like LiZn₁₃, LiZn₄, Li₂Zn₅, Li₂Zn₃, and LiZn, none exhibit a Li:Zn ratio greater than unity. scispace.comaip.org However, applying high pressure has led to the synthesis of LiZn and Li₂Zn, with Li₂Zn representing the highest this compound content compound discovered in this system under pressure up to 20 GPa. scispace.comaip.org Theoretical investigations have also proposed the stability of LiₓZn intermetallic compounds with 1 < x < 4 in Li-rich regimes under pressure, with LiZn predicted to be the most energetically favorable up to 100 GPa. scispace.comaip.org

High-pressure studies extend to this compound-containing compounds relevant to energy storage. For example, some this compound arseniates with the olivine (B12688019) structure transform into spinel structures at 6 GPa and 1000°C. iucr.org High pressure can potentially enhance the electronic conductivity of materials by decreasing interatomic distances and promoting orbital overlapping, which is explored for novel LiMXO₄ (X = P, As) compounds obtained under high-pressure/high-temperature conditions for potential use as electrode materials. iucr.org

Furthermore, high pressure can induce the formation of unexpected stable compounds involving this compound and elements typically considered unreactive, such as argon. Using unbiased structure search methods and DFT calculations, LiAr and Li₃Ar have been predicted to be stable above 112 GPa and 119 GPa, respectively. nih.gov In these compounds, argon is predicted to attract electrons, behaving as an oxidizing agent, which is significantly different from its established chemical reactivity. nih.gov

Data-Driven Discovery and Machine Learning Applications for this compound Materials

The increasing availability of large datasets in materials science, coupled with advancements in artificial intelligence (AI) and computing power, has driven the application of data-driven techniques, particularly machine learning (ML), to accelerate the discovery and design of new this compound materials. mdpi.comresearchgate.net This approach allows for the analysis of vast datasets containing information on the structure, composition, and properties of various materials to identify patterns, correlations, and trends that may not be immediately obvious through traditional methods. mdpi.com

ML techniques are proving highly impactful in the design of high-performance this compound-ion batteries (LIBs), accelerating the discovery of new materials with optimized structures. mdpi.com Data-driven approaches enable rapid searching over large materials spaces, potentially encompassing tens of thousands of materials with diverse structures and chemistries. researchgate.net This has led to the discovery of dozens of novel solid-state conductors. researchgate.net

ML is also used to predict and optimize electrolytic material properties. mdpi.com This involves processes such as data processing, feature engineering, model training, testing, and validation. mdpi.com Quantitative evaluation of structure-property relationships in electrolytic systems is guided by AI methods. mdpi.com Challenges remain in the application of ML to battery research, particularly the lack of usable data to build accurate predictive models and the complexities of heterogeneous materials and properties. mdpi.commdpi.com However, a paradigm shift in the materials research process is proposed to better leverage data-driven approaches for battery materials discovery. mdpi.com

Beyond materials discovery, ML is applied across the battery value chain, including battery pack design and battery management systems. intellegens.com In battery pack design, ML helps in multi-parameter optimization, considering factors like voltage, capacity, charge speed, and dimensions. intellegens.com For battery management systems, ML is used to predict State of Charge (SOC), State of Health (SOH), and Remaining Useful Life (RUL) based on real-time and historical data. esrgroups.org

Data-driven computational techniques, including ML, are leveraged alongside traditional methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations for materials design and understanding. researchgate.netresearchgate.net This integrated approach can accelerate materials discovery and design, guided by ML on large databases of experimental and simulated data. mit.edu

Computational Analysis of Defect Chemistry in this compound Solids

Understanding defect chemistry is crucial for assessing the performance and suitability of solid electrolytes for all-solid-state this compound batteries. chemrxiv.org Negligible electronic conductivity is a key requirement for solid electrolytes, and electronic conductivity is strongly influenced by charged defects. chemrxiv.org Computational studies investigate the intrinsic defect chemistry of various solid electrolytes to determine their propensity for developing electronic conductivity. chemrxiv.org

Defect formation energies are calculated to determine the most favorable defect processes in a material. For example, in this compound zinc silicate (B1173343) (Li₂ZnSiO₄), atomistic simulations indicate that the Li-Zn anti-site defect is the most energetically favorable intrinsic defect, suggesting that a small amount of cation mixing can occur. mdpi.com The Li Frenkel defect is identified as the second lowest energy process, implying the presence of Li vacancies and interstitials at equilibrium at slightly elevated temperatures. mdpi.com In Li₂ZnSiO₄, long-range Li-ion migration is observed in specific crystallographic planes with calculated activation energies. mdpi.com

In this compound zirconate (Li₂ZrO₃), the Li Frenkel is calculated to be the lowest defect energy process, ensuring the formation of Li vacancies. mdpi.com The Li-Zr anti-site defect cluster has a slightly higher energy. mdpi.com Computational modeling has been shown to be a powerful tool for determining Li-ion migration pathways and activation energies, complementing experimental investigations which can be challenging. mdpi.commdpi.com For instance, classical atomistic simulations were used to examine Li-ion diffusion pathways and migration energies in Li₂ZrO₃. mdpi.com

Computational studies also explore the effect of doping on defect chemistry and ionic conductivity. Dopants can be introduced to create additional vacancies or interstitials, thereby influencing ion transport. mdpi.commdpi.com For example, in Li₂ZnSiO₄, computational studies suggest that Fe³⁺ is a promising dopant to increase Li vacancies for vacancy-mediated Li-ion migration, while Al³⁺ can introduce additional Li. mdpi.com In LiGe₂(PO₄)₃, doping with trivalent cations on the Ge site can enhance Li-ion conductivity by facilitating the formation of additional Li⁺ ions in the lattice. mdpi.com

The stability of solid electrolytes is also assessed through computational analysis of defect formation under varying chemical potentials, which change during battery cycling. chemrxiv.org The formation of charge carriers in solid electrolytes is studied as the chemical potential of this compound evolves. chemrxiv.org Computational methods like DFT aid in understanding defect chemistry and electronic structures, such as Li⁺ ionization in coatings, and can validate experimental findings. rsc.org They can also systematically investigate properties like vacancy formation and dopant effects to optimize ionic conductivity in electrolytes. rsc.org

Computational analysis of defect physics provides a theoretical framework for understanding and designing complex battery materials. arxiv.org First-principles defect calculations can be viewed as controlled computational experiments to probe materials at the electronic and atomic level. arxiv.org This approach helps in understanding the interplay between electronic structure and defect formation, which is crucial for determining the (de)lithiation mechanism in battery materials. arxiv.org

Computational studies on defect chemistry and ion transport are critical for addressing degradation mechanisms in LIBs, such as crystallographic defect generation and this compound dendrite growth. mpie.de These defects can regulate processes like Li-ion intercalation, oxygen loss, and phase transformations, significantly impacting electrochemical performance. mpie.de

Synthesis and Advanced Preparation of Lithium Chemical Entities

Organolithium Chemistry: Synthetic Innovations

Organothis compound reagents are powerful tools in organic synthesis, valued for their strong basicity and nucleophilicity. fiveable.me The highly polar carbon-lithium bond allows for the formation of new carbon-carbon bonds, making these reagents indispensable in the construction of complex organic molecules. fiveable.mewikipedia.org Recent advancements have focused on enhancing the selectivity and efficiency of reactions involving these highly reactive species.

Directed ortho-metalation (DoM) is a key strategy for the regioselective functionalization of aromatic compounds. chem-station.comwikipedia.org This method utilizes a directing metalation group (DMG) on an aromatic ring, which interacts with an organothis compound reagent, typically an alkylthis compound like n-butylthis compound. wikipedia.orgorganic-chemistry.org This interaction facilitates the deprotonation of the proton at the ortho-position, leading to the formation of an arylthis compound intermediate. wikipedia.orgorganic-chemistry.orgnih.gov This intermediate can then react with various electrophiles to introduce a wide range of functional groups exclusively at the ortho-position. wikipedia.orgorganic-chemistry.org

The strength of the DMG influences the efficiency of the lithiation. organic-chemistry.org Strong DMGs include amides, carbamates, and sulfonamides, while moderate DMGs include ethers and amines. organic-chemistry.org The choice of the organothis compound reagent and solvent system is also crucial for optimizing the reaction conditions. nih.gov

Beyond ortho-lithiation, strategies for directed remote metalation (DreM) have been developed to functionalize positions other than ortho. unblog.fracs.org These methods often employ specialized directing groups or templates to achieve site-selectivity at meta or para positions. nih.gov For instance, in the synthesis of substituted naphthalenes, mono- and dianion species of 1,8-naphthalene diamide (B1670390) can be generated and trapped with electrophiles to yield 2- and 2,7-substituted products. acs.org

Table 1: Examples of Directing Metalation Groups (DMGs) in Directed ortho-Metalation (DoM)

DMG CategoryExamples
Strong -CONR₂, -SO₂NR₂, -OCONR₂
Moderate -OR, -NR₂
Weak -F, -Cl

This table is based on information from various sources. organic-chemistry.org

Chiral this compound reagents, particularly chiral this compound amides, have emerged as powerful tools for asymmetric synthesis. iupac.orgnih.govrsc.org These reagents can enantioselectively deprotonate prochiral ketones, leading to the formation of enantiomerically enriched enolates that can be trapped with electrophiles. iupac.orgresearchgate.net The level of asymmetric induction is often dependent on the structure of the chiral amide, the substrate, and the reaction conditions. rsc.org

The use of additives, such as this compound chloride, can significantly influence the enantioselectivity of these reactions by altering the aggregation state and structure of the chiral this compound amide. iupac.org Research has focused on understanding the structure-reactivity relationships of these reagents to improve their design and application in asymmetric transformations. nih.gov

Chiral this compound amides have also been successfully employed in the kinetic resolution of racemic epoxides and in the enantioselective rearrangement of meso-epoxides to chiral allylic alcohols. researchgate.net Furthermore, these reagents can act as non-covalent, traceless chiral auxiliaries, forming well-defined aggregates with this compound enolates to create a chiral environment for asymmetric bond formation. researchgate.net This approach has been applied to the enantioselective construction of tetrasubstituted carbon centers. researchgate.net

Table 2: Selected Chiral this compound Amides Used in Asymmetric Synthesis

Chiral Amine PrecursorApplication
(S)-2-(Pyrrolidin-1-yl)methylpyrrolidineEnantioselective deprotonation of meso-epoxides
Bis-phenylethylamine derivativesAsymmetric deprotonation of cyclic ketones
Ephedrine derivativesEnantiotopic deprotonation of sulfones

This table is based on information from various sources. iupac.orgresearchgate.netsurrey.ac.uk

The synthesis of organothis compound reagents is crucial for their use in organic chemistry. Several general methods are employed for their preparation.

Alkyl and Aryl this compound Compounds:

From Halides: The most common method for preparing simple alkyl and aryl this compound reagents is the reaction of an alkyl or aryl halide (typically chloride or bromide) with this compound metal. libretexts.orgsaylor.orgmasterorganicchemistry.com This reaction is usually carried out in a hydrocarbon or ethereal solvent. libretexts.orggoogle.com

Metal-Halogen Exchange: This method involves the reaction of an organic halide with a pre-existing organothis compound reagent, such as n-butylthis compound or tert-butylthis compound. wikipedia.orgsaylor.org This is an equilibrium process, and the reaction proceeds if the newly formed organothis compound is more stable than the starting one. saylor.org It is particularly useful for preparing functionalized organothis compound reagents. saylor.org

Metalation (Hydrogen-Lithium Exchange): This involves the deprotonation of an organic compound by an organothis compound reagent. wikipedia.org The position of lithiation is determined by the acidity of the C-H bond. wikipedia.org This is the primary method for preparing alkynyl this compound compounds due to the high acidity of the terminal alkyne proton. wikipedia.org

Silyl (B83357) this compound Compounds:

Silyl this compound reagents are valuable for introducing silyl groups into organic molecules. acs.org Their preparation can be achieved through several routes:

From Chlorosilanes: Silyl this compound reagents can be generated from the corresponding commercially available chlorosilanes. acs.orgresearchgate.net This often involves reaction with this compound metal. thieme-connect.de

From Disilanes: The reductive cleavage of the Si-Si bond in disilanes using this compound metal is another method for forming silyl this compound reagents. thieme-connect.de This method often requires at least one aromatic substituent on the silicon to stabilize the resulting anion. thieme-connect.de

Si-Si Bond Cleavage with Alkyllithiums: Hexaalkyldisilanes can be treated with alkylthis compound reagents in the presence of an activator to generate trialkylsilyl this compound species. chemrxiv.org

These preparative methods provide access to a wide array of organothis compound and silyl this compound reagents, enabling a broad scope of chemical transformations.

Inorganic this compound Compound Synthesis and Characterization

The synthesis of inorganic this compound compounds is critical for their application in areas such as energy storage, particularly in this compound-ion batteries. The development of new synthetic routes allows for the creation of materials with optimized properties, including higher energy density, improved cycle life, and enhanced safety.

Solvothermal and hydrothermal synthesis are versatile methods for preparing crystalline inorganic materials from solutions or suspensions at elevated temperatures and pressures. These techniques allow for precise control over the size, morphology, and crystallinity of the resulting particles.

In the context of this compound compounds for battery applications, these methods are employed to synthesize cathode materials like this compound iron phosphate (B84403) (LiFePO₄) and various complex oxides. The use of different solvents (solvothermal) or water (hydrothermal) influences the reaction kinetics and the final properties of the material. For instance, the choice of solvent can affect the particle size distribution, which in turn impacts the electrochemical performance of the battery cathode.

Research in this area focuses on optimizing reaction parameters such as temperature, pressure, reaction time, and precursor concentration to tailor the material's characteristics. The addition of surfactants or other structure-directing agents can further control the morphology, leading to the formation of nanostructures with high surface areas and improved rate capabilities.

Solid-state synthesis is a traditional and widely used method for preparing inorganic materials. This technique involves the reaction of solid precursors at high temperatures to form a new solid phase. It is a common method for producing a variety of this compound-containing oxides and other inorganic compounds on an industrial scale.

The process typically involves intimately mixing powdered reactants and heating them in a furnace for an extended period. The reaction proceeds through the diffusion of ions between the solid particles. The temperature profile, reaction atmosphere, and the nature of the starting materials are critical parameters that determine the phase purity and crystallinity of the final product.

Innovations in solid-state synthesis include the use of precursor methods, such as co-precipitation or sol-gel techniques, to achieve a more homogeneous mixture of reactants at the atomic or molecular level. This can lead to lower reaction temperatures and shorter reaction times. Mechanochemical methods, such as high-energy ball milling, can also be used to induce solid-state reactions at room temperature, providing a route to novel metastable phases that may not be accessible through conventional high-temperature methods.

Nanoscale Synthesis of this compound-Based Materials

The synthesis of this compound-based materials at the nanoscale has become a important area of research, as nanomaterials often exhibit enhanced electrochemical properties compared to their bulk counterparts. acs.org These improvements stem from factors such as larger surface-to-volume ratios, which promote thorough lithiation and delithiation, and shorter diffusion paths for this compound ions, leading to higher rate capabilities. acs.orgcambridge.orgfrontiersin.org A variety of methods have been developed to produce nanoscale this compound compounds, each offering distinct advantages in controlling particle size, morphology, and purity.

Commonly employed techniques include:

Template Synthesis : This versatile method uses the pores of a microporous membrane (e.g., polycarbonate or alumina) as a template to fabricate nanostructures like nanofibers or nanotubes. ucla.edu Materials such as LiMn₂O₄, V₂O₅, TiO₂, and TiS₂ have been synthesized as nanostructured electrodes using this approach, demonstrating significantly improved rate capabilities because the this compound diffusion distance is limited to the radius of the nanofiber, which can be as small as 50 nm. cambridge.orgucla.edu

Solvothermal and Hydrothermal Methods : These techniques involve chemical reactions in a closed system using organic solvents (solvothermal) or water (hydrothermal) at elevated temperatures and pressures. They are widely used for preparing crystalline nanoparticles of materials like this compound iron phosphate (LiFePO₄). matec-conferences.org By controlling reaction conditions such as temperature, time, and precursor ratios, the morphology, size, and structure of the resulting nanoparticles can be regulated. matec-conferences.org

Porous Polymer Precursor Method : This simple and versatile technique involves dissolving salts of the desired cations into a porous polymer, such as cellulose. stanford.edu Subsequent thermal decomposition of the polymer results in fine particles of metal oxides. This method has been successfully used to produce nanoparticles of LiCoO₂ and Li(NiMnCo)₁/₃O₂, yielding materials with electrochemical properties comparable to those made by more complex procedures. stanford.edu

Solution-Based Chemical Reactions : Anhydrous this compound sulfide (B99878) (Li₂S) nanocrystals (around 100 nm) have been synthesized by reacting hydrogen sulfide with this compound naphthalenide at ambient temperature and pressure. acs.orgnrel.gov This method is rapid, and the resulting nanocrystals exhibit superior discharge capacity, cycling stability, and voltage efficiency compared to commercial micropowders. acs.orgosti.gov

Summary of Nanoscale Synthesis Methods for this compound-Based Materials
Synthesis MethodThis compound-Based Material ExamplesKey AdvantagesTypical Nanostructure
Template SynthesisLiMn₂O₄, V₂O₅, TiO₂, TiS₂Monodisperse nanostructures, controlled dimensions. ucla.eduNanofibers, Nanotubes ucla.edu
Solvothermal/HydrothermalLiFePO₄Control over particle size, morphology, and crystallinity. matec-conferences.orgNanoparticles matec-conferences.org
Porous Polymer PrecursorLiCoO₂, Li(NiMnCo)₁/₃O₂Simple, versatile, carefully controlled compositions. stanford.eduFine Particles stanford.edu
Microwave SynthesisLiFePO₄/GrapheneRapid, convenient, economical. frontiersin.orgNanoparticle Aggregates on Graphene frontiersin.org
Solution-Based ReactionLi₂SFast, room temperature process, high purity. nrel.govNanocrystals acs.org

Control over Microstructure and Morphology in this compound Materials Synthesis

The performance of this compound-based materials in applications such as batteries is critically dependent on their microstructure and morphology. oaepublish.comnih.gov Factors including particle size, shape, porosity, and surface area directly influence ion transport, electronic conductivity, and structural stability during electrochemical cycling. oaepublish.comrsc.org Consequently, significant research has focused on developing synthesis strategies that allow for precise control over these features.

Several methods have proven effective in tailoring the morphology of this compound materials:

Coprecipitation : This is a widely used method for producing precursors for battery cathode materials due to its scalability and ability to achieve homogeneous mixing of different metal ions at the atomic level. researchgate.net By carefully controlling reaction conditions such as pH, reagent concentration, and stirring speed, the morphology of the precursor particles can be tuned. For example, in the synthesis of Manganese Carbonate (MnCO₃) precursors, morphology can be shifted from rhombohedra to cubes to spheres by adjusting reagent concentrations. researchgate.net This control over precursor morphology can be maintained in the final calcined battery material. researchgate.net

Solvothermal Synthesis : This method offers robust control over the morphology of the final product by adjusting parameters like the solvent, temperature, and reactant concentration. rsc.org For instance, LiFePO₄ particles have been selectively synthesized as nanoparticles (~50 nm), nanoplates (100 nm thick), or microplates (300 nm thick) by changing the volume ratio of polyethylene (B3416737) glycol to water in a binary solvent system. rsc.org The resulting morphology has a direct impact on performance, with nanoparticles and nanoplates exhibiting higher discharge capacities and Li-ion diffusion coefficients than microplates. rsc.org Similarly, the morphology of Li-rich layered cathode materials (Li₁.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃O₂) can be regulated by using organic solvents of different viscosity and polarity. researchgate.net

Morphology Engineering : This approach focuses on designing functionalized microstructures to achieve specific electrochemical benefits. oaepublish.com Low-dimensional microstructures, such as 3D hierarchical porous structures, provide large electrochemically active surface areas and shorter diffusion distances for ions and electrons. oaepublish.com Hollow structures can combine the advantages of micron-sized assemblies (high tap density, stability) with those of nano-sized building blocks. oaepublish.com Techniques like the gelation-freezing (GF) method can create unique porous structures, such as LiFePO₄/carbon composites with micrometer-sized cylindrical pores, offering a new route to develop electrodes with controlled morphologies. researchgate.net

The relationship between synthesis parameters and the resulting material properties is a key area of investigation. For example, reducing the particle size of LiFePO₄ to the nanoscale shortens the diffusion path for this compound ions, while a uniform carbon coating enhances electronic conductivity. frontiersin.orgnih.gov The smallest dimension of LiFePO₄ nanoplates has been found to be along the b-axis, the direction of fast Li-ion diffusion, which enhances rate performance. rsc.org

Impact of Morphology Control on LiFePO₄ Properties
Synthesis MethodControlled MorphologyKey Synthesis ParameterResulting Performance Benefit
SolvothermalNanoparticles (~50 nm)Volume ratio of PEG to water. rsc.orgHighest Li-ion diffusion coefficient (6.4 × 10⁻⁹ cm² s⁻¹). rsc.org
SolvothermalNanoplates (~100 nm thick)Volume ratio of PEG to water. rsc.orgHigh discharge capacity (>155 mAh g⁻¹ at 0.1C). rsc.org
SolvothermalHierarchical Nanoplates (~30 nm thick)Choice of iron precursor. rsc.orgHighest electrochemical performance (167 mAh g⁻¹). rsc.org
Gelation-FreezingPorous composite with cylindrical poresFreezing temperature. researchgate.netGood performance at low current density. researchgate.net

Sustainable and Low-Energy this compound Extraction Methodologies (from a chemical process perspective)

Traditional methods for this compound extraction, primarily solar evaporation of brines and hard-rock mining, face significant environmental and economic challenges. psu.edureset.orgcosmosmagazine.com Evaporation is water-intensive, occupies vast land areas, and can take many months to years, while mining is energy-intensive and often requires harsh chemicals. psu.educosmosmagazine.comlithiumharvest.com In response, research has accelerated toward developing more sustainable and low-energy extraction methodologies from a chemical process perspective.

Emerging technologies focus on increasing efficiency, reducing energy consumption, and minimizing environmental impact. mdpi.cominnovationnewsnetwork.com

Direct this compound Extraction (DLE) : DLE represents a paradigm shift, aiming to directly and selectively extract this compound from brines without the need for large evaporation ponds. innovationnewsnetwork.comemobilityplus.com Several DLE technologies are under development:

Adsorption/Ion Exchange : These methods use this compound-selective adsorbents or ion-exchange materials to capture this compound ions from the brine. mdpi.comemobilityplus.com

Membrane Filtration : Techniques like nanofiltration and electrodialysis use selective membranes to separate this compound from other ions. mdpi.comemobilityplus.com A novel approach called "redox-couple electrodialysis" (RCE) uses electricity to move this compound ions through a solid-state electrolyte membrane, concentrating them for easier extraction. stanford.edu This method is estimated to cost significantly less than current techniques and uses less than 10% of the electricity. stanford.edu

Electrochemical Methods : These techniques apply an electric current to drive the extraction process. One innovative method leaches this compound directly from spodumene ore using an electric current and hydrogen peroxide as a promoter. psu.edupsu.edu This process facilitates electron transfer and lowers the energy barriers for the leaching reaction. psu.edu It has shown a leaching efficiency of 92.2% and is projected to reduce costs by 35.6% and CO₂ emissions by 75.3% compared to traditional ore processing. psu.edupsu.edu Electrochemical methods are also being explored for this compound recovery from various aqueous sources, demonstrating high selectivity and low energy consumption. researchgate.net

Solar-Driven Interfacial Evaporation : A recently developed method uses solar-powered evaporators to extract this compound from saline lake water. cosmosmagazine.com This technique employs a form of manganese dioxide (λ-MnO₂) which has a strong attraction to this compound, to selectively adsorb the ions during a solar-driven evaporation process. cosmosmagazine.com This system not only recovers this compound but also generates freshwater as a byproduct. The process achieves an 87% reduction in energy demand and significantly lowers environmental costs compared to conventional methods. cosmosmagazine.com

Use of Sustainable Solvents : Another area of innovation involves replacing harsh chemicals with sustainable solvents or "green chemicals" in the extraction process to minimize the environmental footprint and reduce energy consumption. emobilityplus.com

Comparison of Sustainable this compound Extraction Methodologies
MethodologyChemical Process PrincipleSourceKey Advantages
Electrochemical LeachingUses electric current and H₂O₂ to extract Li⁺ from ore. psu.eduSpodumene OreReduces CO₂ emissions by 75.3%; reduces cost by 35.6%; high efficiency (92.2%). psu.edupsu.edu
Direct this compound Extraction (DLE) - RCEElectrodialysis with a Li-selective membrane to concentrate brine. stanford.eduBrines, WastewaterLow capital cost; uses <10% of electricity of conventional methods; high selectivity. stanford.edu
Solar-Driven EvaporationUses solar power and λ-MnO₂ for selective adsorption during evaporation. cosmosmagazine.comSaline LakesReduces energy demand by 87%; produces freshwater byproduct; eco-friendly. cosmosmagazine.com
DLE - GeneralIncludes adsorption, ion exchange, and membrane filtration. emobilityplus.comBrinesFaster production (hours vs. years); smaller land footprint; higher efficiency. lithiumharvest.com

Mechanistic Studies of Lithium Reactivity and Transformation Processes

Reaction Mechanisms in Organic and Organometallic Lithium Chemistry

Organothis compound compounds, characterized by a direct carbon-lithium bond, are highly polar and reactive species widely used as strong bases and nucleophiles in organic synthesis. Their reactivity is influenced by factors such as aggregation state, solvent effects, and the presence of additives.

Cross-Coupling Reactions Catalyzed by this compound Compounds

Cross-coupling reactions, which form carbon-carbon bonds between two different molecules, are powerful tools in organic synthesis. While traditionally catalyzed by transition metals like palladium and nickel, this compound compounds can also play a role, either as reagents or in conjunction with transition metal catalysts. Organothis compound compounds are among the most versatile and widely used reagents in organic synthesis, often employed in the preparation of softer organometallic nucleophiles. acs.org Their direct use in catalytic cross-couplings has historically been limited due to their high reactivity and lack of selectivity, which can lead to unwanted side reactions like homocoupling. acs.orgadvancedsciencenews.com

Recent advancements have demonstrated the possibility of direct palladium-catalyzed cross-couplings between organothis compound reagents and aryl halides. acs.orgresearchgate.net These reactions can proceed efficiently under mild conditions, utilizing specific palladium catalysts and, in some cases, water as a reaction medium. acs.orgresearchgate.net This approach offers advantages by potentially avoiding intermediate steps and reducing metal-salt waste. advancedsciencenews.com The mechanism of these palladium-catalyzed cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgacs.org In this context, the organothis compound compound acts as a nucleophile, transferring an organic group to the metal center. libretexts.org

Ring-Opening Polymerization Initiated by this compound Catalysts

Ring-opening polymerization (ROP) is a chain-growth polymerization in which cyclic monomers are opened and linked together to form polymer chains. This compound compounds, particularly this compound alkoxides and other this compound complexes, can serve as initiators or catalysts for the ROP of various cyclic monomers, including cyclic esters like lactides and lactones. researchgate.netmdpi.com

The mechanism of ROP initiated by metal catalysts, including this compound, generally involves the coordination of the cyclic monomer to the metal center, followed by a nucleophilic attack on the carbonyl group (in the case of cyclic esters) by an initiating or propagating species (often an alkoxide). mdpi.comrsc.org This attack leads to the cleavage of the ring and the insertion of the monomer into the metal-initiator or metal-polymer bond. mdpi.comrsc.org The active species is regenerated, and the chain grows through successive insertion steps. researchgate.net The specific mechanism can be influenced by the nature of the this compound compound, the monomer, and the reaction conditions. Some studies suggest that alkali metal complexes can operate through different ROP mechanisms, such as coordination-insertion and activated monomer mechanisms. researchgate.net

Ion Transport Mechanisms in Solid-State this compound Systems

In solid-state this compound systems, such as solid electrolytes for this compound-ion batteries, the efficient transport of this compound ions is crucial for performance. Ion migration in crystalline solids occurs through various mechanisms influenced by the crystal structure, defect chemistry, and microstructure of the material. xmu.edu.cnmdpi.com

Vacancy and Interstitial Migration Mechanisms

Ion transport in crystalline structures can be broadly categorized into vacancy and non-vacancy (interstitial) mechanisms. xmu.edu.cn In the vacancy mechanism, a this compound ion moves from its lattice site to an adjacent vacant site. uwo.caresearchgate.net This process requires the presence of vacancies within the crystal lattice. In the interstitial mechanism, this compound ions move through the spaces between the atoms in the crystal lattice (interstitial sites). researchgate.netiphy.ac.cn Interstitial diffusion involves atoms migrating from one interstitial position to a neighboring empty one. iphy.ac.cn Both direct hopping between sites and more complex concerted or knock-off mechanisms, where a migrating ion displaces another ion, can be involved in both vacancy and interstitial migration. researchgate.netiphy.ac.cnsci-hub.se The energy barrier for ion migration is strongly related to the crystal structure of the solid material. iphy.ac.cn

The dominant mechanism can depend on the material and this compound concentration. For example, in this compound-tin alloys, the high-rate transport channel can transform from interstitial direct-hopping to a vacancy mechanism and then to an interstitial knock-off mechanism as this compound concentration increases. sci-hub.se In some materials, interstitial diffusion may be energetically favored over vacancy diffusion, or vice versa, depending on the specific crystal structure and defect concentrations. sci-hub.se

Collective Diffusion and Cooperative Migration Phenomena

Beyond single-ion hopping, this compound ion transport in solid electrolytes can also occur through collective diffusion or cooperative migration phenomena. xmu.edu.cnresearchgate.netresearchgate.net This involves the simultaneous, correlated motion of several ions. iphy.ac.cnresearchgate.netaip.org This type of migration is often observed in fast ion conductors with high concentrations of mobile ions and can be triggered by Coulombic interactions between them. researchgate.netaip.org

Influence of Crystal Structure and Microstructure on Ionic Conductivity

The ionic conductivity of solid-state this compound systems is significantly influenced by their crystal structure and microstructure. xmu.edu.cnmdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.net The arrangement of atoms in the crystal lattice dictates the available pathways for ion migration and the energy barriers associated with these pathways. iphy.ac.cn Different crystal structures can lead to one-, two-, or three-dimensional diffusion pathways. iphy.ac.cn

Interfacial Chemical Reactions in this compound-Containing Systems

Interfacial chemical reactions in this compound-containing systems involve complex interactions between electrode materials, electrolytes, and any protective layers or additives present. These reactions can be both beneficial, leading to the formation of stable passivation layers, and detrimental, causing capacity fade and performance degradation. Mechanistic studies aim to elucidate the pathways and products of these reactions at the atomic and molecular levels.

In this compound-sulfur batteries, for instance, the interfacial process involves the dynamic nucleation, growth, deposition, and dissolution of insoluble species like this compound disulfide (Li₂S₂) and this compound sulfide (B99878) (Li₂S) at the cathode/electrolyte interface. americanelements.com Studies using techniques like in situ electrochemical atomic force microscopy (EC-AFM) have revealed that Li₂S₂ nanoparticle nuclei begin to grow at around 2 V, followed by rapid deposition of lamellar Li₂S at 1.83 V during discharge. americanelements.com Upon charging, primarily Li₂S depletes from the interface, potentially leaving undissolved Li₂S₂, which can accumulate and contribute to cathode passivation. americanelements.com The rate of these processes is influenced by factors such as current rates, with higher rates leading to larger overpotential and rapid deposition of Li₂S. americanelements.com The presence of soluble polysulfide species also alters the reactivity at the this compound metal anode surface. ereztech.com

Interfacial reactions are also critical in determining the kinetics of this compound-ion transfer. wikipedia.org The transfer of this compound ions through the interfaces between electrodes and electrolyte is often a slow process, with desolvation reactions requiring high activation energy. americanelements.comamericanelements.com The activation energy for interfacial this compound-ion transfer is dependent on the electrolyte solvents used. americanelements.comamericanelements.com

Electrode-Electrolyte Interphase Formation and Evolution

A key interfacial phenomenon in this compound-ion batteries is the formation and evolution of the solid-electrolyte interphase (SEI). The SEI is a crucial nanoscale passivation layer that forms spontaneously on the negative electrode surface during the initial charging cycles due to the reduction and decomposition of the electrolyte when the electrode potential falls below the electrolyte's reduction potential. wikipedia.orgnih.govnih.govamericanelements.com This layer is essential for stabilizing the electrode and preventing continuous electrolyte degradation, thereby enabling high Coulombic efficiency and long battery life. wikipedia.org

The SEI is typically described as having a dual-layer structure, consisting of a dense inner layer and a more porous outer layer. nih.govamericanelements.com The composition of the SEI is complex and includes various inorganic and organic compounds. nih.govamericanelements.comwikipedia.org Inorganic components commonly found in the inner layer include this compound fluoride (B91410) (LiF), this compound carbonate (Li₂CO₃), and this compound oxide (Li₂O). nih.govamericanelements.comwikipedia.org The outer layer often contains organic compounds such as dithis compound (B8592608) ethylene (B1197577) dicarbonate (B1257347) (Li₂EDC) and this compound alkyl carbonates. nih.govamericanelements.comwikipedia.org

The formation mechanism of the SEI involves electrolyte molecules reacting with electrons and this compound ions at the electrode surface. nih.govamericanelements.com This process leads to the deposition of solid reduction products that form the interphase layer. nih.govamericanelements.com The structure, composition, and continued growth of the SEI are critical to battery performance. nih.govamericanelements.com While a stable SEI protects the electrolyte, its continued growth consumes this compound ions and can lead to capacity fade. nih.govamericanelements.com

Factors influencing SEI formation and stability include the composition of the electrolyte (salts, solvents, and additives), the electrode material, the cycling rate, and the temperature. fishersci.atfishersci.ca Different electrolyte compositions can result in variations in SEI composition and affect its stability. fishersci.at For example, studies have investigated the decomposition of electrolytes containing ethylene carbonate (EC) and dimethyl carbonate (DMC) with this compound hexafluorophosphate (B91526) (LiPF₆) salt, showing that the solvent and cycling rate significantly impact SEI formation. fishersci.ca Fast cycling can lead to lower concentrations of salt decomposition products in the SEI. fishersci.ca

The transport of this compound ions through the SEI is also a critical aspect of its function. The SEI should ideally be electronically insulating to prevent continuous electron transfer to the electrolyte but ionically conductive to allow this compound ions to reach the electrode surface for intercalation. nih.gov Models have been developed to understand SEI growth during battery operation, considering the formation and diffusion of neutral this compound atoms and the transition between reaction, diffusion, and migration limitations. americanelements.com

Interfacial reactions also occur at the positive electrode, leading to the formation of a cathode electrolyte interphase (CEI). nih.govsigmaaldrich.com The CEI's properties and evolution upon cycling are less understood than the SEI, but they are crucial for long-term battery life and intercalation/deintercalation kinetics. wikipedia.org Spontaneous reactions can occur at the surface of positive electrode materials like this compound nickel cobalt oxide (LiNi₀.₈Co₀.₂O₂) and this compound manganese oxide (LiMn₂O₄) when in contact with non-aqueous electrolytes, forming inorganic and organic compounds similar to those formed during electrochemical cycling. nih.gov

Solid-Solid Interface Chemistry

Solid-solid interfaces are particularly relevant in all-solid-state this compound batteries (ASSBs), where a solid electrolyte is in direct contact with solid electrodes. While ASSBs offer potential advantages in terms of safety and energy density compared to conventional this compound-ion batteries with liquid organic electrolytes, they face significant challenges related to the solid-solid interfaces. nih.govfishersci.dk

Key interfacial challenges in ASSBs include poor interfacial contact between the solid electrolyte and electrodes, the formation of this compound dendrites, and incompatible solid electrolyte/electrode interfaces. nih.gov These issues contribute to high interfacial resistance, which hinders charge transfer and limits battery performance. fishersci.dk

Mechanistic understanding of the charge transfer phenomenon at solid-solid interfaces is still evolving, involving various chemical, electrochemical, and chemo-mechanical processes. fishersci.dk Research in this area includes using first-principles calculations, such as density functional theory (DFT), to study the thermodynamic stability and structural models of solid-solid interfaces. wikipedia.org These calculations can provide insights into the chemical composition of stable interfaces formed during reactions, such as the conversion reactions in electrode materials like copper oxide. wikipedia.org

Studies also investigate the reactivity at interfaces between this compound metal and solid polymer electrolytes, which are promising candidates for ASSBs. loradchemical.com DFT calculations have been used to assess the stability and electronic structure of polymer/lithium interfaces, indicating that polymers with certain functional groups exhibit stronger adhesion and higher reactivity with this compound metal. loradchemical.com

Addressing the challenges at solid-solid interfaces is crucial for the practical application of ASSBs and involves strategies aimed at improving interfacial contact, enhancing charge transfer kinetics, and mitigating detrimental side reactions.

Advanced Materials Science of Lithium Based Energy Storage Components Chemical Perspective

Solid-State Lithium Electrolytes

Oxide-Based Electrolytes (e.g., Perovskites, Garnets, NASICONs)

Oxide-based solid electrolytes are a prominent class of materials due to their high mechanical strength, good chemical stability, and wide electrochemical windows. proquest.com Among these, perovskites, garnets, and NASICON-type structures have been extensively investigated.

Perovskite-type electrolytes, with the general formula ABO₃, have attracted attention due to their potentially high bulk ionic conductivity. A notable example is this compound lanthanum titanate (LLTO), with the formula Li₃ₓLa₂(⁄₃)₋ₓTiO₃. wecanfigurethisout.org These materials can exhibit bulk ionic conductivities in the range of 10⁻³ to 10⁻⁴ S cm⁻¹ at room temperature. mdpi.comencyclopedia.pub However, they often suffer from high grain boundary resistance, which can reduce the total ionic conductivity to below 10⁻⁵ S cm⁻¹. encyclopedia.pub Additionally, the chemical instability of LLTO in direct contact with this compound metal poses a significant challenge. mdpi.comencyclopedia.pub

Garnet-type solid electrolytes, particularly Li₇La₃Zr₂O₁₂ (LLZO), have emerged as one of the most promising candidates for all-solid-state batteries. gncl.cnresearchgate.net They possess high ionic conductivity, a wide electrochemical window of up to 6 V, and excellent stability against this compound metal. proquest.comresearchgate.netsciopen.com The cubic phase of LLZO exhibits high ionic conductivity, typically in the range of 10⁻⁴ to 10⁻³ S·cm⁻¹. proquest.comresearchgate.netsciopen.com

NASICON (Na Super Ionic Conductor)-type electrolytes, with the general formula AM₂(XO₄)₃, have a three-dimensional framework structure that facilitates fast ion transport. ewadirect.com this compound-analog materials, such as LiTi₂(PO₄)₃ (LTP) and LiGe₂(PO₄)₃ (LGP), are known for their high ionic conductivity, which can reach up to 10⁻⁴ S/cm at room temperature for materials like Li₁₊ₓAlₓTi₂₋ₓ(PO₄)₃ (LATP). proquest.comacs.org Doped NASICON structures have shown even higher conductivities, with some compositions reaching up to 10⁻³ S/cm. mdpi.com

Electrolyte TypeExample CompoundTypical Room Temperature Ionic Conductivity (S/cm)
PerovskiteLi₃ₓLa₂(⁄₃)₋ₓTiO₃ (LLTO)10⁻³ - 10⁻⁴ (bulk) mdpi.comencyclopedia.pub
GarnetLi₇La₃Zr₂O₁₂ (LLZO)10⁻⁴ - 10⁻³ proquest.comresearchgate.netsciopen.com
NASICONLi₁₊ₓAlₓTi₂₋ₓ(PO₄)₃ (LATP)~10⁻⁴ acs.org

Sulfide (B99878) and Halide Solid Electrolytes

Sulfide and halide-based solid electrolytes are distinguished by their high ionic conductivities, often comparable to those of liquid electrolytes, and their good mechanical ductility.

Sulfide electrolytes , such as those in the Li₂S-P₂S₅ system (e.g., Li₇P₃S₁₁ and Li₁₀GeP₂S₁₂) and argyrodites (e.g., Li₆PS₅Cl), exhibit exceptionally high ionic conductivities, with some reaching over 10⁻² S cm⁻¹. sciepublish.com However, their practical application is hindered by their poor chemical and electrochemical stability, particularly their reactivity towards this compound metal and susceptibility to oxidation at the cathode interface. acs.org

Halide solid electrolytes have gained attention due to their balanced properties, including good ionic conductivity, a wide electrochemical stability window, and better moisture resistance compared to sulfides. mdpi.com Compounds like Li₃YCl₆ and Li₃YBr₆ are being investigated for their compatibility with high-voltage cathodes. sciopen.com While promising, challenges related to their chemical compatibility with sulfur-based active materials in Li-S batteries have been identified. sciopen.com

Electrolyte TypeExample CompoundKey Characteristics
SulfideLi₁₀GeP₂S₁₂ (LGPS)High ionic conductivity (>10⁻² S cm⁻¹) sciepublish.com
Sulfide (Argyrodite)Li₆PS₅ClGood mechanical ductility
HalideLi₃YCl₆Wide electrochemical stability window mdpi.com

Polymer and Composite Electrolytes (e.g., COFs, MOFs)

Solid polymer electrolytes (SPEs) offer advantages in terms of flexibility, processability, and interfacial contact with electrodes. However, their ionic conductivity at ambient temperatures is often low. To address this, composite electrolytes incorporating fillers like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) have been developed.

Polymer electrolytes typically consist of a this compound salt dissolved in a polymer matrix, such as polyethylene (B3416737) oxide (PEO). The ionic conduction mechanism is coupled with the segmental motion of the polymer chains.

Composite electrolytes with COFs and MOFs leverage the porous structures of these frameworks to create additional pathways for this compound-ion transport. frontiersin.org The incorporation of MOFs like ZIF-67 and MOF-5 into a PEO matrix can enhance ionic conductivity. frontiersin.orgresearching.cn For instance, a PEO-based electrolyte with 10 wt% MOF-5 achieved an ionic conductivity of 3.16 × 10⁻⁵ S/cm at room temperature. frontiersin.org Similarly, COFs can be used to create well-defined nanochannels for fast ion transport. acs.org A PEO-5% COF-LZU1 composite electrolyte exhibited an ionic conductivity of 3.30 × 10⁻⁴ S cm⁻¹ at 60 °C. mdpi.com

Filler TypeExample FillerPolymer MatrixReported Ionic Conductivity
MOFMOF-5PEO3.16 × 10⁻⁵ S/cm (25 °C) frontiersin.org
MOFUiO-66PEO3.0 × 10⁻⁵ S/cm (25 °C) researching.cn
COFCOF-LZU1PEO3.30 × 10⁻⁴ S cm⁻¹ (60 °C) mdpi.com

Strategies for Enhancing Ionic Conductivity: Doping, Defect Engineering, Microstructure Tuning

Several strategies are employed to enhance the ionic conductivity of solid-state electrolytes, focusing on modifying their chemical composition and physical structure.

Doping involves the partial substitution of elements in the crystal lattice to create vacancies or alter the lattice parameters, thereby facilitating ion movement. In garnet-type LLZO, aliovalent doping is necessary to stabilize the highly conductive cubic phase and increase the concentration of this compound vacancies. acs.org For example, doping LLZO with Ga and Ta has been shown to yield high ionic conductivities of up to 2 × 10⁻³ S cm⁻¹. acs.org A Ta and Ce co-doped LLZO exhibited an ionic conductivity of 1.05 × 10⁻³ S/cm. sciopen.com

Defect engineering focuses on intentionally introducing and controlling point defects, such as vacancies and interstitials, to manipulate ionic transport pathways. mdpi.comnih.gov In perovskite electrolytes, quenching processes can be used to rearrange La sites, leading to changes in vacancy and interstitial defects that can anisotropically modulate ionic conductivity. mdpi.com The creation of point defects can lower the energy barrier for ion migration and increase the concentration of charge carriers. acs.orgrsc.org

Microstructure tuning aims to optimize the grain size, grain boundaries, and density of ceramic electrolytes to minimize resistance to ion flow. Techniques like spark plasma sintering can be used to achieve dense ceramics with reduced grain boundary resistance. mdpi.com For instance, in NASICON-type Li₁₊ₓAlₓTi₂₋ₓ(PO₄)₃, microstructural engineering with modifiers like B₂O₃ and Bi₂O₃ can facilitate grain growth and densification, leading to improved total ionic conductivity. elsevierpure.com Creating nanoporous structures has also been shown to significantly enhance the ionic conductivity of materials like β-Li₃PS₄ by stabilizing a metastable phase and promoting surface conduction. ornl.gov

This compound Intercalation Materials for Electrodes

The reversible insertion and extraction of this compound ions into the crystal structure of electrode materials is the fundamental process that enables the operation of this compound-ion batteries. The chemical nature of these intercalation compounds dictates the battery's voltage, capacity, and cycle life.

Cathode Material Development: Layered Oxides, Spinels, Polyanions

Three main classes of cathode materials have been commercialized, all of which rely on the principle of this compound intercalation into a host structure. wikipedia.org

Layered Oxides , such as LiCoO₂ (LCO), LiNiₓMnᵧCo₁₋ₓ₋ᵧO₂ (NMC), and LiNiₓCoᵧAl₁₋ₓ₋ᵧO₂ (NCA), possess a layered crystal structure that allows for two-dimensional diffusion of this compound ions. mdpi.com These materials generally offer high specific capacity and high operating voltage. wikipedia.org However, they can suffer from structural degradation due to oxygen loss and phase transitions during cycling at high states of charge. researchgate.net

Spinels , with the general formula LiM₂O₄ (where M is a transition metal), have a three-dimensional framework structure that provides pathways for fast this compound-ion diffusion. mdpi.com LiMn₂O₄ is a well-known spinel cathode material that operates at around 4 V. mdpi.com A key advantage of the spinel structure is its high rate capability. mdpi.com High-voltage spinels like LiNi₀.₅Mn₁.₅O₄ operate at approximately 4.7 V, offering higher energy density. rsc.org

Polyanions , such as LiFePO₄ (LFP), are characterized by a crystal structure where the transition metal oxide octahedra are linked by polyanion groups (e.g., (PO₄)³⁻). This strong covalent bonding within the polyanion groups enhances the thermal stability and safety of the material. wecanfigurethisout.org While LFP has a lower operating voltage (around 3.4 V) compared to layered oxides, it offers excellent cycle life and safety.

Cathode Material ClassExample CompoundCrystal StructureKey Characteristics
Layered OxideLiCoO₂ (LCO)LayeredHigh specific capacity, high operating voltage wikipedia.org
Layered OxideLiNiₓMnᵧCo₁₋ₓ₋ᵧO₂ (NMC)LayeredHigh energy density, tunable properties
SpinelLiMn₂O₄3D SpinelHigh rate capability, good thermal stability mdpi.com
SpinelLiNi₀.₅Mn₁.₅O₄3D SpinelHigh operating voltage (~4.7 V) rsc.org
PolyanionLiFePO₄ (LFP)Olivine (B12688019)Excellent thermal stability and cycle life wecanfigurethisout.org
Structural Stability and Redox Mechanisms upon this compound De/Intercalation

The reversible insertion and extraction of this compound ions (de/intercalation) within a cathode material's crystal lattice are fundamental to the operation of this compound-ion batteries. This process, however, induces significant changes in the host material's structure and the oxidation states of its constituent elements. The stability of the crystal structure during these repeated cycles is paramount for ensuring a long battery life.

Layered transition metal oxides (TMOs), such as this compound cobalt oxide (LCO) and this compound nickel cobalt manganese oxide (NMC), are common cathode materials. wikipedia.org These materials possess a layered crystal structure that provides two-dimensional pathways for this compound-ion diffusion. nih.gov During charging, this compound ions are extracted from the layered structure, and to maintain charge neutrality, the transition metal ions are oxidized. For instance, in LCO, Co³⁺ is oxidized to Co⁴⁺. The reverse process occurs during discharge, where this compound ions are re-inserted, and the transition metal ions are reduced.

The structural integrity of the cathode material can be compromised by several factors during de/intercalation. Phase transitions are a significant concern. For example, in this compound manganese oxide (LMO) spinels, the transition from a cubic to a tetragonal phase can occur, leading to mechanical stress and capacity fade. rsc.org Additionally, at high states of charge (high voltages), the removal of a large amount of this compound can lead to irreversible structural changes, such as the formation of rock salt phases on the surface of the particles, which impede this compound-ion diffusion and increase impedance.

The redox mechanisms in cathode materials are not always limited to the transition metal ions. In some this compound-rich layered oxides, the oxygen anions can also participate in the redox process, a phenomenon known as oxygen redox. researchgate.net While this can lead to higher capacities, it is often associated with voltage fade and structural instability, as the oxidation of oxygen can lead to the formation of O₂ gas and irreversible changes in the crystal structure. researchgate.net

Understanding and controlling these structural and redox phenomena are critical for developing next-generation cathode materials with higher energy densities and longer cycle lives.

Strategies for High Capacity and Cycling Stability (e.g., doping, coating)

To enhance the capacity and cycling stability of cathode materials, researchers have developed several strategies, including doping and surface coating.

Doping involves introducing small amounts of other elements into the crystal structure of the cathode material. This can have several beneficial effects:

Structural Stabilization: Doping can suppress detrimental phase transitions. For example, doping LMO with elements like titanium (Ti) can mitigate the Jahn-Teller distortion, which is responsible for the cubic-to-tetragonal phase transition, thereby improving cycling stability. rsc.org Similarly, doping with sodium (Na+) has been shown to stabilize the structure of this compound manganese iron phosphate (B84403) (LMFP) cathodes by acting as pillars within the crystal lattice. acs.org

Enhanced Ionic Conductivity: Doping can widen the pathways for this compound-ion diffusion, leading to improved rate capability. For instance, Na+ doping in LMFP increases the Li-O bond length, which facilitates faster this compound-ion movement. acs.org

Improved Electronic Conductivity: Some dopants can increase the electronic conductivity of the cathode material, which is often a limiting factor for high-power applications.

Surface coating involves applying a thin layer of a protective material onto the surface of the cathode particles. This coating can:

Prevent Side Reactions: The coating acts as a barrier between the cathode material and the electrolyte, preventing undesirable side reactions that can lead to the formation of a resistive solid electrolyte interphase (SEI) layer and consume active this compound.

Suppress Structural Degradation: The coating can help to maintain the structural integrity of the cathode material by preventing the dissolution of transition metal ions into the electrolyte and suppressing the formation of undesirable surface phases.

Enhance Thermal Stability: Some coatings can improve the thermal stability of the cathode material, which is crucial for safety, especially at high temperatures.

Common coating materials include metal oxides, phosphates, and conductive polymers. The choice of coating material and the coating process are critical for achieving the desired improvements in performance.

By combining doping and surface coating strategies, it is possible to develop cathode materials with significantly improved capacity, cycling stability, and rate capability, paving the way for the next generation of high-performance this compound-ion batteries.

Anode Material Innovations: Silicon, this compound Metal, Carbon-Based Composites

The anode is the negative electrode in a this compound-ion battery and plays a crucial role in determining the battery's energy density, power density, and cycle life. While graphite (B72142) has been the dominant anode material for decades, its relatively low theoretical capacity has spurred research into alternative materials with higher energy storage capabilities.

Silicon (Si) is one of the most promising next-generation anode materials due to its incredibly high theoretical specific capacity, which is more than ten times that of graphite. researchgate.netmdpi.com However, silicon suffers from a major drawback: it experiences massive volume changes (up to 400%) during the insertion and extraction of this compound ions. mdpi.com This can lead to the pulverization of the silicon particles, loss of electrical contact, and the continuous formation of an unstable solid electrolyte interphase (SEI) layer, all of which contribute to rapid capacity fade.

This compound metal is considered the "holy grail" of anode materials because it has the highest theoretical specific capacity and the lowest electrochemical potential. frontiersin.org However, the use of this compound metal anodes is plagued by several challenges, including the formation of dendrites, which are needle-like structures that can grow during battery charging and cause short circuits, leading to safety hazards. This compound metal also undergoes significant volume changes during cycling and is highly reactive with conventional liquid electrolytes.

Carbon-based composites offer a way to harness the high capacity of materials like silicon while mitigating their drawbacks. frontiersin.org By incorporating silicon nanoparticles into a conductive and mechanically robust carbon matrix, it is possible to buffer the volume expansion of the silicon, maintain electrical conductivity, and promote the formation of a stable SEI layer. frontiersin.orgmdpi.com Various forms of carbon, such as graphite, graphene, and carbon nanotubes, have been explored for this purpose. mdpi.com These composites aim to combine the high energy density of silicon with the long cycle life and stability of carbon-based materials.

Innovations in these anode materials are critical for the development of this compound-ion batteries with higher energy densities, which are essential for applications such as electric vehicles and grid-scale energy storage.

Volume Change Accommodation Strategies in Alloy Anodes

Alloy anodes, such as those based on silicon and tin, offer significantly higher theoretical capacities than traditional graphite anodes. nih.gov However, they undergo large volume changes during lithiation and delithiation, which can lead to mechanical degradation and rapid capacity loss. nih.govmedium.com To address this challenge, several strategies have been developed to accommodate these volume changes:

Nanosizing: Reducing the size of the active material particles to the nanoscale can help to mitigate the mechanical stress caused by volume expansion. medium.com Nanoparticles have a higher surface-area-to-volume ratio, which can better accommodate strain without fracturing.

Porous Structures: Creating porous electrode architectures provides void space that can accommodate the volume expansion of the active material. nih.gov This prevents the buildup of mechanical stress and helps to maintain the structural integrity of the electrode.

Active/Inactive Matrix Composites: Embedding the active alloy material in an inactive but conductive and mechanically robust matrix can help to buffer the volume changes. medium.com The inactive matrix provides structural support and maintains electrical contact, even as the active material expands and contracts. Carbonaceous materials are commonly used for this purpose.

Core-Shell Structures: Encapsulating the active alloy material in a protective shell, often made of carbon, can help to contain the volume expansion and prevent the active material from coming into direct contact with the electrolyte. mdpi.com This also helps to form a stable solid electrolyte interphase (SEI) layer on the outer surface of the shell.

Binder Engineering: The binder is a polymer that holds the active material particles together and adheres them to the current collector. Developing binders with high elasticity and strong adhesion can help to maintain the integrity of the electrode during the large volume changes.

By employing these strategies, it is possible to develop alloy anodes with improved cycling stability and pave the way for their use in high-energy-density this compound-ion batteries.

Interfacial Engineering for Improved Performance

The interface between the anode and the electrolyte, known as the solid electrolyte interphase (SEI), plays a critical role in the performance and stability of this compound-ion batteries. nih.gov The SEI is a thin passivation layer that forms on the anode surface during the initial charging cycles. A stable and robust SEI is essential for preventing continuous electrolyte decomposition, minimizing capacity loss, and ensuring long cycle life.

Interfacial engineering involves modifying the properties of the anode surface and the electrolyte to promote the formation of a desirable SEI. This can be achieved through several approaches:

Electrolyte Additives: Adding small amounts of specific chemical compounds to the electrolyte can influence the composition and properties of the SEI. acs.org For example, fluoroethylene carbonate (FEC) is a common additive that can form a more stable and protective SEI on silicon anodes, leading to improved cycling performance. medium.comacs.org

Surface Coatings: Applying a thin, artificial SEI layer or a protective coating onto the anode surface before battery assembly can provide better control over the interfacial properties. This can help to prevent direct contact between the active material and the electrolyte and promote the formation of a more uniform and stable SEI.

Anode Surface Modification: Modifying the surface chemistry of the anode material itself can also influence the formation of the SEI. For example, creating a surface layer of this compound titanate on a graphite anode has been shown to improve structural integrity and cycling stability. researchgate.net

The goal of interfacial engineering is to create a stable and ionically conductive interface that allows for efficient this compound-ion transport while preventing undesirable side reactions. rsc.org By carefully designing the anode-electrolyte interface, it is possible to significantly improve the performance, cycle life, and safety of this compound-ion batteries.

Nanostructured Architectures in this compound Materials

The performance of this compound-ion battery electrode materials is not only determined by their chemical composition but also by their physical architecture at the nanoscale. lsu.edu Nanostructuring, which involves designing and synthesizing materials with controlled shapes and sizes at the nanometer scale, has emerged as a powerful strategy to enhance the electrochemical properties of this compound-based materials. mdpi.comacs.orglsu.edursc.orgresearchgate.net

By creating nanostructured architectures, it is possible to:

Increase the surface area: This provides more sites for electrochemical reactions to occur, leading to higher rate capabilities.

Shorten the diffusion paths for this compound ions and electrons: This reduces the internal resistance of the electrode and allows for faster charging and discharging. rsc.org

Accommodate the strain from volume changes: This is particularly important for high-capacity anode materials like silicon, where nanostructuring can prevent pulverization and improve cycling stability.

Introduce new functionalities: For example, creating hollow or porous nanostructures can provide void space to accommodate volume expansion and improve electrolyte access.

Common nanostructured architectures include nanoparticles, nanowires, nanotubes, nanosheets, and hierarchical structures that combine multiple nanoscale features. The choice of architecture depends on the specific material and the desired electrochemical properties.

Design Principles for Enhanced Electrochemical Kinetics

The kinetics of electrochemical reactions in battery electrodes are governed by the transport of ions and electrons. bohrium.com Nanostructured architectures can be designed to enhance these transport processes, leading to improved rate capability and power density. The key design principles include:

Reducing particle size: Decreasing the size of the active material particles shortens the diffusion path for this compound ions within the solid state, which is often the rate-limiting step.

Creating porous structures: A porous architecture allows the electrolyte to penetrate the electrode more effectively, increasing the contact area between the active material and the electrolyte and facilitating rapid ion transport.

Ensuring good electrical conductivity: A continuous network of conductive pathways is essential for efficient electron transport. This can be achieved by incorporating conductive materials like carbon into the nanostructured architecture or by ensuring good contact between the active material particles.

Optimizing the interface: The interface between the active material and the electrolyte, as well as the interface between different components of the electrode, should be designed to minimize resistance and promote efficient charge transfer.

Effect of Size, Shape, and Surface Area on Material Behavior

General Principles

Reducing the particle size of electrode materials to the nanoscale offers several key advantages. Firstly, it shortens the diffusion path for both this compound ions and electrons, which is crucial for achieving high charge and discharge rates. rsc.org Secondly, a smaller particle size increases the surface area-to-volume ratio, providing a larger contact area between the electrode and the electrolyte. researchgate.net This enhanced interface facilitates faster charge transfer and can lead to higher specific capacity. researchgate.net

However, a high surface area can also have drawbacks. It can lead to a greater number of side reactions with the electrolyte, resulting in the formation of a thicker solid-electrolyte interphase (SEI). This process consumes this compound ions and can lead to a higher irreversible capacity loss, particularly during the first cycle. nih.gov Therefore, an optimal balance of these factors is necessary to maximize performance. Porous architectures are also beneficial as they can accommodate the significant volume changes that some materials undergo during lithiation and delithiation, thereby improving the structural stability and cycle life of the electrode. acs.org

Research Findings on Anode Materials

The principles of size, shape, and surface area have been extensively studied in various anode materials, with silicon being a prominent example due to its high theoretical capacity.

Silicon (Si): Silicon anodes experience massive volume expansion (up to 400%) during lithiation, which can cause pulverization and rapid capacity fading in bulk materials. nih.govresearchgate.net Nanostructuring is a key strategy to mitigate this issue. Studies have shown that silicon nanoparticles below a critical diameter of approximately 150 nm are less likely to fracture. rsc.org While nanoparticles offer a high initial specific capacity, nanowires have demonstrated superior cycling stability. nih.gov The improved stability of nanowires is attributed to their ability to better accommodate strain without breaking apart. nih.govresearchgate.net However, the initial capacity of nanowires can be lower than that of nanoparticles due to entanglement during their growth process. nih.gov Research also indicates a direct linear relationship between the specific surface area of nano-silicon and the irreversible capacity loss in the first cycle, which is primarily due to SEI formation. nih.gov

Titanium Dioxide (TiO₂): The morphology of TiO₂ nanostructures significantly impacts their electrochemical performance. For instance, TiO₂ nanobelts have been shown to achieve better capacity compared to nanotubes. mdpi.com Mesoporous TiO₂ nanoparticles with high surface areas (e.g., 135 m²/g) have demonstrated high specific capacities of 268 mAh/g, as the larger surface provides more voids for this compound-ion accommodation. mdpi.com

Aluminum (Al): The particle size of aluminum powder used as an anode material has a considerable effect on its performance. Research has found that aluminum powder with a particle size of 37μm delivers a high initial charge capacity of 779.0 mAh/g, but suffers from poor cycle life. researchgate.net In contrast, particles with a size of 15μm show a lower initial capacity of 608.0 mAh/g but possess better cycling stability. researchgate.net This highlights the trade-off between initial capacity and long-term stability based on particle size. Very small particles (under 3μm) can be difficult to activate due to a compact protective layer. researchgate.net

Interactive Data Table: Effect of Size and Shape on Silicon Anode Performance

MaterialShapeSize RangeInitial Specific CapacityCycling StabilityKey Findings
Silicon (Si)Nanoparticles10-100 nmClose to theoretical (3579 mAh/g) nih.govFades faster than nanowires nih.govHigh initial capacity but increased internal resistance over cycles. nih.gov
Silicon (Si)Nanowires10-100 nm~25% lower than nanoparticles nih.govImpressive stability, especially smaller nanowires nih.govLower initial capacity due to entanglement, but better long-term performance. nih.gov

Research Findings on Cathode Materials

Similar to anodes, the physical properties of cathode materials are crucial for their performance.

This compound Manganese Oxide (LiMn₂O₄): For LiMn₂O₄, a decrease in particle size leads to a marked increase in both specific capacity and coulombic efficiency. researchgate.net The smaller particles provide a larger interface area with the electrolyte, which allows for more this compound ions to diffuse, resulting in higher ionic current and specific capacity. researchgate.net

Layered Oxides (e.g., NCM): For nanostructured, porous LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NCM622) cathode materials, superior rate capabilities are observed compared to densely packed counterparts. acs.org This improvement is attributed to shorter diffusion lengths for this compound ions and a larger electrochemically active surface area, which provides better contact with the electrolyte. acs.org Even at low C-rates, the porous material shows better performance due to the enlarged interface that facilitates delithiation. acs.org

Interactive Data Table: Effect of Aspect Ratio on LiFePO₄ Fast-Charging

MaterialShapeDimension along b-axisAspect Ratio (c/a)Charge Capacity at 10C
LiFePO₄/CRod-like Nanoparticles30-50 nm3.67.4 mAh/g acs.org
LiFePO₄/CRod-like Nanoparticles30-50 nm2.473 mAh/g acs.org

Environmental Biogeochemistry and Remediation Pertaining to Lithium

Natural Geochemical Cycling of Lithium in Earth Systems

The biogeochemical cycle of this compound involves its movement through the lithosphere and hydrosphere. wikipedia.org this compound is broadly distributed as a trace element in the silicate (B1173343) minerals of the Earth's crust and mantle. wikipedia.org The highest concentrations are found in the upper continental and oceanic crusts. wikipedia.org Human activities have significantly altered the natural mobilization of this compound, with anthropogenic mobilization from the Earth's crust being much larger than that from natural weathering processes. researchgate.netresearchgate.net

The primary natural mechanism for mobilizing this compound is the chemical weathering of continental rocks. wikipedia.orgucl.ac.uk This process dissolves this compound from primary silicate minerals, releasing it into rivers and groundwater. wikipedia.orgucl.ac.uk Shales and the clay minerals they contain are a significant source of mobilized this compound, as they are rich in the element and constitute a large portion of exposed rocks. awi.depsu.edupsu.eduresearchgate.net As silicate rocks weather, this compound is released into solution. researchgate.net

The mobilization of this compound is also influenced by hydrothermal activity at mid-ocean ridges, which releases this compound from the mantle into the ocean, contributing about half of the marine this compound input. wikipedia.org The other half is supplied by rivers carrying this compound weathered from the continents. wikipedia.org The rate and extent of this compound mobilization are tracked using this compound isotopes, which fractionate significantly during weathering processes, making them a robust tracer for silicate weathering. wikipedia.orgucl.ac.ukresearchgate.net

This compound is present in varying concentrations across different environmental compartments. In terrestrial systems, its concentration in soils is influenced by the parent rock material, with saline and loamy soils typically having higher content. mdpi.comresearchgate.net It is primarily found in the clay fraction and, to a lesser extent, the organic fraction of soil. mdpi.comresearchgate.net Due to the water-solubility of its salts, this compound is mobile in the soil and can leach into groundwater. mdpi.comresearchgate.net

In aquatic environments, this compound concentrations are generally low in surface waters. For instance, the major rivers of the United States have an average this compound content of about 2 µg/L. btsau.edu.uanih.govresearchgate.net However, concentrations can be significantly higher in areas with this compound-rich brines, such as those found in Chile, China, Bolivia, and Argentina, where levels can reach hundreds to over a thousand mg/L. btsau.edu.ua In fresh waters, this compound primarily exists as the free Li+ ion, similar to other alkali metals like sodium and potassium. publish.csiro.au As water mineralization increases, the proportion of complexed this compound compounds tends to rise. btsau.edu.ua Seawater contains a relatively stable concentration of about 170 µg/L. publish.csiro.au

Microbial and Plant Interactions with this compound

Microorganisms and plants play a significant role in the biogeochemical cycling and potential remediation of this compound. While not considered an essential element for most plants, its uptake and effects are species-dependent. researchgate.netmdpi.com

Bacteria and fungi are integral to the natural biogeochemical cycles of metals, participating in processes like dissolution, precipitation, oxidation, and reduction. koreascience.kr The interaction of microorganisms with this compound can be complex, with observed effects ranging from stimulatory to inhibitory. researchgate.net Some studies have shown that increasing this compound concentrations can negatively impact microbial activity, such as microbial respiration in sediments, which has been observed to decrease linearly with rising this compound levels. researchgate.netsquarespace.comjyi.org Conversely, certain concentrations of this compound have been shown to stimulate processes like sporulation in bacteria such as Bacillus thuringiensis. researchgate.net

Microorganisms can influence this compound's environmental fate through various metabolic activities. tsu.edu For example, bacteria can be exposed to environmental stress from chemical agents like this compound, which can affect microbial communities. researchgate.net The ability of certain bacteria, such as Arthrobacter nicotianae and Brevibacterium helovolum, to accumulate this compound highlights their potential role in its biogeochemical transformation and bioremediation. researchgate.netnih.gov These bacteria can adsorb this compound, a process that is influenced by environmental factors like pH. nih.gov

Biorecovery and bioleaching are emerging as sustainable alternatives for extracting this compound from ores and recycling it from waste materials like spent this compound-ion batteries. tsu.eduatomfair.com These methods utilize the metabolic processes of microorganisms to solubilize metals, reducing the need for harsh chemicals and high energy inputs associated with traditional methods. atomfair.comnih.govfrontiersin.org

Bioleaching leverages key microbial strains, such as the acidophilic bacteria Acidithiobacillus ferrooxidans and Acidithiobacillus thiooxidans. atomfair.com These microbes generate sulfuric acid as a metabolic byproduct, which helps dissolve this compound-containing minerals. atomfair.com The process can be direct, where microbes enzymatically break down minerals, or indirect, where microbial products like ferric iron or sulfuric acid chemically attack the mineral structure. atomfair.com Pilot-scale projects have demonstrated this compound recovery rates of 70–90%. atomfair.com While the kinetics are slower than chemical methods, bioleaching offers a significantly lower environmental footprint. atomfair.com Research has also explored the use of various other bacteria and fungi, which can produce organic acids to chelate and extract this compound. atomfair.comnih.govfrontiersin.org

The following table summarizes the performance of some microbial species in this compound bioleaching from spent batteries.

Microbial SpeciesLeaching EfficiencyReference
Acidithiobacillus ferrooxidans94% Co, 60% Li nih.govfrontiersin.org
Acidithiobacillus ferrooxidans90% Ni, 82% Co, 92% Mn nih.govfrontiersin.org
Soil/Mud Enriched Cultures62.8% Li nih.govfrontiersin.org
Adapted Acidithiobacillus/AlicyclobacillusUp to 100% Li, Co, Ni, Mn, Al nih.govfrontiersin.org

Chemical Aspects of this compound Waste Management and Environmental Remediation

The increasing use of this compound, particularly in this compound-ion batteries, has led to a growing waste stream that poses environmental challenges. curtin.edu.aulionvision.co.uk Improper disposal can lead to the release of toxic metals and flammable electrolytes into the environment, contaminating soil and water. curtin.edu.aulionvision.co.uknih.gov

Phytoremediation, the use of plants to extract pollutants from the environment, is a sustainable approach for cleaning up this compound-contaminated soils. nih.govworldscientific.com Certain plant species, known as hyperaccumulators, can tolerate and accumulate high concentrations of this compound. researchgate.netutas.edu.au Plants in the Asteraceae and Solanaceae families are known to be this compound accumulators. mdpi.commdpi.com For example, species like Brassica napus and Brassica oleracea have been shown to accumulate significant amounts of this compound, making them candidates for "agromining" or phytoremediation. mdpi.comnih.gov

Chemical and physical methods are central to recycling this compound from waste, particularly from batteries. The primary technologies are hydrometallurgy and pyrometallurgy. mdpi.comrsc.org

Pyrometallurgy involves high-temperature processes to smelt and separate the metals. This method is energy-intensive but can process large volumes of batteries. rsc.org

Hydrometallurgy uses aqueous solutions to leach metals from the battery materials. mdpi.com This can be done with inorganic acids (like sulfuric acid, hydrochloric acid, or nitric acid) or organic acids (like citric acid or malic acid). nih.govfrontiersin.orgmdpi.com Inorganic acid leaching is effective but can be corrosive and generate hazardous waste. mdpi.com Organic acids are often considered a greener alternative. nih.govfrontiersin.org

Before disposal, this compound-containing waste, such as this compound hydroxide (B78521), may require neutralization and treatment to reduce its alkalinity and environmental risk. patsnap.com Treatment processes can involve acid neutralization or chemical stabilization to convert this compound into more environmentally benign forms. patsnap.com

The table below compares different leaching agents used in the hydrometallurgical recycling of this compound-ion batteries.

Leaching AgentConditionsLeaching EfficiencyReference
Sulfuric Acid (H₂SO₄) with Hydrogen Peroxide (H₂O₂)6% H₂SO₄, 1% H₂O₂, 1:30 solid-liquid ratio80% Co, 95% Li mdpi.com
EDTA0.5 M EDTA, 30:1 mL/g solid-liquid ratio, 353 K, 2h99.9% metal ions mdpi.com
Gluconic Acid2.5% pulp density, 75 mM acid, 55°C, 30h100% Li & Mn, 71-86% Co, 57-84% Ni bohrium.com

Advanced Analytical and Characterization Techniques in Lithium Research

Spectroscopic Analysis of Lithium Compounds

Spectroscopic techniques are widely used in this compound research to probe the electronic structure, local environment, and chemical state of this compound and its associated compounds. These methods provide element-specific information crucial for understanding material properties and reaction mechanisms. acs.orgresearchgate.net

X-ray Absorption Spectroscopy (XAS) for Local Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique utilized to investigate the local electronic structure and geometric environment of target atoms, including this compound and transition metals in this compound compounds. acs.orgresearchgate.net XAS involves measuring the absorption of X-rays as a function of photon energy, providing information about the chemical state, oxidation state, and coordination environment of the absorbing atom. researchgate.netmdpi.com

Key components of XAS include X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com XANES is sensitive to the geometrical structure and effective charge of the metal center, with shifts in the absorption edge position indicating changes in the formal valence of the photoabsorber. mdpi.com EXAFS provides details about the local atomic arrangement around the absorbing atom, such as bond distances and coordination numbers.

XAS is applied to analyze reaction mechanisms in rechargeable batteries, including LIBs and next-generation batteries. ritsumei.ac.jp It can provide direct information on redox sites during charge-discharge cycles. ritsumei.ac.jp For instance, Metal L-edge XAS is used to study redox reactions in electrode active materials, while O K-edge XAS is important for understanding hybridization states between metal and oxygen orbitals in oxide-based active materials. ritsumei.ac.jp Operando XAS measurements, conducted while the battery is operating, allow for the analysis of non-equilibrium phenomena and the chemical evolution of components like the solid electrolyte interphase (SEI). researchgate.netritsumei.ac.jpjfe-steel.co.jp Studies using operando soft XAS have revealed the sequential formation of inorganic (LiF) and organic (-(C=O)O-) components in the SEI on silicon anodes, demonstrating a layered structure. researchgate.net

Research findings utilizing XAS include investigating the charge compensation mechanism in cathode materials like LiNiO₂, where X-ray Raman spectroscopy (XRS), a bulk-sensitive technique, combined with surface-sensitive XAS, revealed that redox activity involves nickel-oxygen rehybridization in the bulk, while surface degradation leads to nickel reduction and the trapping of molecular O₂. esrf.fr Another study used in situ Fe K-edge XAS to examine Li₂FeSiO₄ and Li₂.₂Fe₀.₉SiO₄ cathode materials, establishing that the valence state of Fe changes between Fe²⁺ and Fe³⁺ during cycling, with no evidence of Fe⁴⁺ before electrolyte degradation. rsc.org

Nuclear Magnetic Resonance (NMR) for this compound Environments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local structure, chemical composition, and dynamics of this compound ions in battery materials. bruker.comazom.comjeolusa.comacs.org It is one of the few analytical methods capable of directly observing this compound ions. azom.comjeolusa.com NMR is crucial for studying the electrochemical and physical properties of LIB components, including cathodes, anodes, and electrolytes. jeolusa.com

NMR can sense changes in the structure of compounds within the SEI on this compound metal, which is key to understanding structure-property relationships. scitechdaily.com It allows researchers to directly probe the speed at which this compound ions move at the interface between the this compound metal anode and its passivation layer, while also identifying the chemical compounds present on that surface. scitechdaily.com Different electrolyte compositions can create distinct SEI compositions and affect the rate at which this compound ions are delivered to the anode surface. scitechdaily.com Improved this compound metal battery performance has been correlated with an increased rate of this compound exchange with the surface, as observed by NMR. scitechdaily.com

Various NMR techniques are employed depending on the materials being analyzed, including solid-state NMR (ssNMR), in-situ NMR, and diffusion NMR. azom.comjeolusa.comresearchgate.net ssNMR is particularly valuable for characterizing phenomena central to this compound and this compound-ion batteries, such as Li insertion/de-insertion mechanisms in anode and cathode materials and ion-transport mechanisms in electrolytes. researchgate.net In-situ NMR allows for the study of structural changes that occur during charge and discharge cycling in real-time, without disassembling the battery. jeolusa.comelectrochem.org This is particularly useful for capturing short-lived or reactive phases. electrochem.org

NMR studies have provided unique insights into the formation of this compound microstructures during plating, allowing for the estimation of current efficiency and porosity. researchgate.net Isotope exchange experiments using ⁶Li-enriched this compound metal and natural abundance electrolyte, monitored by NMR, have shown significant dependence on the electrolyte and the corresponding SEI. researchgate.net NMR has also been used to quantify "dead this compound" and SEI formation in "anode-free" this compound metal batteries, comparing their relative formation rates in different electrolytes. researchgate.net Furthermore, NMR experiments have revealed the dissolution of this compound metal when the battery is not in use. researchgate.net

NMR is also used to study this compound dynamics in anode materials like graphite (B72142). cam.ac.uk In-situ and ex-situ ⁷Li ssNMR have been used to probe the local chemical environment and dynamics of Li in lithiated graphite. cam.ac.uk Techniques like relaxometry (T₁, T₂, and T₁ρ) can be used to study the intercalation of this compound and its dynamics at different states of charge, showing that this compound dynamics can be much faster in dilute stages compared to dense stages. cam.ac.uk

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide visual information about the morphology, nanostructure, and three-dimensional arrangement of this compound-containing materials, allowing researchers to observe structural changes and interfaces during battery operation and degradation.

Electron Microscopy (SEM, TEM) for Morphology and Nanostructure

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable tools for characterizing the morphology, particle size, and nanostructure of this compound-containing materials used in batteries. spectroscopyonline.comlifuntech.commdpi.comthermofisher.comosti.govresearchgate.net These techniques provide high-resolution images that reveal details about the physical form and arrangement of materials at the micro and nanoscale.

SEM is widely used to examine the surface morphology of electrodes and observe structural changes during charge and discharge cycles. thermofisher.comresearchgate.netnih.govrsc.org For instance, SEM images can show the evolution of the SEI structure on graphite electrodes during cycling. nih.gov Cross-sectional SEM can quantify components like active particles, conductive binder distribution (CBD), and pore spaces within electrodes, although this requires careful sample preparation. researchgate.net SEM is also applied in postmortem analysis to study changes in electrode morphology upon cycling, often revealing roughness on the anode surface attributed to a damaged SEI. researchgate.net In-situ SEM allows researchers to observe battery processes under operating conditions, providing real-time information on dynamic phenomena like this compound intercalation and SEI formation. researchgate.netresearchgate.netrsc.org

TEM provides higher resolution images, allowing for the observation of microstructures, crystal lattices, and the interfaces between different materials. lifuntech.commdpi.comosti.gov High-resolution TEM (HRTEM) can reveal atomic-scale details. lifuntech.commdpi.comosti.gov TEM, often combined with techniques like selected area electron diffraction (SAED), is used to confirm crystal structure and observe particle sizes, including nanoparticles. lifuntech.commdpi.com For example, TEM images have shown the presence of thin amorphous carbon layers on the surface of cathode materials like LiMnPO₄, which are favorable for rapid this compound-ion transport. lifuntech.com

Electron microscopy is crucial for understanding the nanostructure of sensitive battery materials and interfaces, such as this compound metal and the SEI. osti.gov Cryo-electron microscopy techniques have been developed to study these beam-sensitive materials in their native environment, allowing for detailed observations of this compound dendrite morphology and SEI nanostructures formed in different electrolytes. osti.gov

Tomography (X-ray CT, Neutron Tomography) for 3D Structure and Interfaces

Tomography techniques, including X-ray Computed Tomography (X-ray CT) and Neutron Tomography, are non-destructive imaging methods that provide three-dimensional (3D) information about the internal structure, material distribution, and interfaces within this compound-containing systems, particularly batteries. ucsd.edufrontiersin.organnualreviews.orgresearchgate.net

X-ray tomography utilizes the absorption contrast of materials to generate 3D images. ucsd.edu It is well-suited for analyzing bulk materials and electrode/electrolyte interfaces in batteries. frontiersin.org Laboratory nanoscale CT systems have advanced the spatial resolution for battery material imaging to the nanoscale. ucsd.edu The non-destructive nature of X-ray CT enables in situ and operando studies to quantify morphological parameters like tortuosity factor, porosity, surface area, and volume expansion during battery operation or cycling. ucsd.edu X-ray tomography is a powerful tool for studying the formation and growth of this compound dendrites, providing information on their locations, dynamics, and microstructures. frontiersin.org It has been used to quantify volume expansion in silicon anode batteries during lithiation. ucsd.edu

Neutron tomography is complementary to X-ray tomography due to the significantly different interaction of neutrons with this compound. frontiersin.org Neutrons can discern different this compound isotopes, which is pivotal for understanding the composition of this compound deposits by distinguishing between this compound originating from the electrode (e.g., ⁶Li) and the electrolyte (e.g., ⁷Li). frontiersin.org This isotopic sensitivity provides high imaging contrast between different this compound isotopes. frontiersin.org While historically challenging to achieve sufficient resolution for microstructure analysis compared to X-ray tomography, in situ neutron tomography is being explored for imaging this compound electrodeposits. frontiersin.org

Tomography techniques are used to investigate battery degradation and failure mechanisms. X-ray CT has been applied to study the effects of overdischarge in LIBs, revealing internal structural changes like bulge deformation and copper deposition, and allowing for quantitative analysis of copper deposition in relation to the overdischarge state of charge. researchgate.net It provides a non-destructive, quantitative, and visual way to study the internal structure and material distribution in over-discharged batteries. researchgate.net Tomographic Focused Ion Beam – Scanning Electron Microscopy (FIB-SEM) can also be used to reveal the internal microstructure of complex particles in 3D. rsc.org

Diffraction Methods for Crystalline Structure Elucidation

Diffraction techniques are fundamental for determining the arrangement of atoms within crystalline materials. By analyzing how waves (like X-rays or neutrons) are scattered by a material, researchers can deduce its crystal structure, identify different phases present, and measure lattice parameters.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameters

X-ray Diffraction (XRD) is a widely used non-destructive technique in this compound research, particularly for studying battery materials. XRD provides crucial information about the crystal structure, phase composition, lattice parameters, and symmetry of materials. biologic.netbestmag.co.uk It is essential for identifying whether reactants have transformed into the desired crystalline phase during synthesis, which directly impacts electrode function and battery performance. malvernpanalytical.com

XRD analysis can detect phase composition, cation mixing, crystallite size, and strain, all of which influence a battery's capacity, stability, and cycle life. malvernpanalytical.commalvernpanalytical.com Changes in crystal structure, observed as shifts in the diffractogram peaks, can indicate stress, strain, or phase transitions during battery cycling. biologic.netbestmag.co.uk Variations in peak intensity can reveal changes in atomic ordering and packing within the crystal lattice. bestmag.co.uk Shifts in lattice parameters, peak positions, and intensities in XRD patterns offer valuable insights into the intercalation and deintercalation of this compound ions in electrode materials during cycling. biologic.netbestmag.co.uk

Rietveld refinement is a common technique used to analyze XRD data, allowing for the quantitative determination of phase compositions, lattice parameters, and crystallographic changes in materials. biologic.net For instance, Rietveld analysis has been applied to study olivine-type this compound compounds like Li(Fe₀.₈Mn₀.₂)PO₄ to understand how dissolving manganese into the iron sites affects the crystal structure and, consequently, the electrical properties. rigaku.com In studies of LiₓMn₂O₄ electrodes during lithiation, Rietveld analysis of XRD-CT data was used to extract diffraction patterns and refine parameters like lattice parameters for LiMn₂O₄. nih.gov The lithiation of LiₓMn₂O₄ (where 0 ≤ x ≤ 1) involves phase transformations where the lattice parameter changes significantly, ranging from approximately 8.03 Å for x close to 0 to about 8.25 Å for x = 1. nih.gov

XRD is vital for quality control in manufacturing this compound-ion battery cathode materials, ensuring the correct crystal structure, phase, and purity. malvernpanalytical.com It helps manufacturers produce reliable, high-performing cathodes by providing detailed structural information. malvernpanalytical.com

In-situ and Operando Characterization for Dynamic Processes

In-situ and operando characterization techniques are essential for studying the dynamic processes occurring within batteries and other electrochemical systems under realistic operating conditions. rsc.orgnottingham.ac.uksciengine.comaip.org Unlike ex-situ methods, which analyze materials outside of their working environment and can be affected by sample disassembly and contamination, in-situ/operando techniques allow for real-time monitoring of changes during processes like charging and discharging. rsc.orgsciengine.com This provides a deeper understanding of reaction mechanisms, degradation pathways, and structural evolution. biologic.netrsc.orgsciengine.comtudelft.nl

These techniques can capture dynamic information during cycling, enabling the real-time monitoring of batteries. rsc.org They are powerful tools for monitoring intricate reactions and investigating energy-storage mechanisms within advanced batteries. nottingham.ac.uksciengine.com In-situ/operando methods can trace electrode changes and complete reactions in real time and detect sensitive electrochemical systems. sciengine.com The data obtained can provide powerful insights into electrode structure evolution, electrochemical mechanisms, and side reactions, promoting the development of high-performance battery materials. sciengine.com

Various in-situ/operando techniques are employed, including X-ray, electron, neutron, optical, and scanning probes. tudelft.nl In-situ/operando XRD, for example, monitors the phase transitions of electrode materials during battery cycling, providing information on lattice parameters and the relative contents of various phases under different electrochemical conditions. sciengine.com This allows for the investigation of structural changes, phase transformations, and reaction processes. sciengine.com

In-situ/operando characterization is crucial for understanding phenomena like the formation and evolution of the solid electrolyte interphase (SEI), which is a critical but poorly understood component in this compound-ion and next-generation batteries. tudelft.nlacs.orgresearchgate.net Techniques like vibrational spectroscopy, X-ray photoelectron spectroscopy (XPS), neutron and X-ray reflectometry, and grazing incidence scattering techniques are being explored for operando interphase characterization. acs.orgresearchgate.net While many operando techniques focus on bulk properties, surface-sensitive operando techniques, though challenging, offer significant opportunities for battery development. acs.orgresearchgate.net

The development of in-situ/operando characterization tools is a strategic direction in battery research to establish fundamental design rules for creating advanced energy storage systems. stanford.eduanr.fr These techniques are being adapted for studying thin films in microbatteries and understanding charge storage mechanisms dynamically during cycling. anr.fr

Electrochemical Characterization for Materials Performance Assessment

Electrochemical characterization techniques are fundamental for evaluating the performance and understanding the behavior of this compound-containing materials in electrochemical devices, particularly batteries. These methods assess aspects such as capacity, voltage profiles, cycling stability, reaction kinetics, and impedance.

Electrochemical Impedance Spectroscopy (EIS) is a valuable non-destructive technique used to investigate kinetic and transport parameters, understand reaction mechanisms, and explore degradation effects in this compound-ion batteries. batterypowertips.comacs.orgaip.org EIS involves applying a small AC voltage or current perturbation across a range of frequencies and measuring the resulting impedance. frontiersin.org The impedance spectrum, often represented as a Nyquist plot, provides insights into various electrochemical processes occurring within the battery, such as charge-transfer reactions, interfacial evolutions, and mass diffusion. batterypowertips.comacs.orgaip.org

Different processes and impedance elements in a this compound battery, such as resistances and capacitances, have different time constants, allowing them to be separated and measured using EIS. batterypowertips.com By analyzing the impedance response at different frequencies, researchers can gain information about specific components and interfaces within the battery, such as the solid electrolyte interphase (SEI) and the charge transfer process. aip.orgfrontiersin.org Equivalent circuit modeling (ECM) is commonly used to interpret EIS data by representing the battery's electrochemical phenomena as electrical circuits with resistors, capacitors, and other elements. acs.orgfrontiersin.org Fitting EIS data to an appropriate ECM allows for the determination of the impedance of different electrical elements, providing quantitative information about the internal processes. acs.org For example, the bulk resistance of the cell (Rb), SEI resistance (RSEI), charge-transfer resistance (RCT), and Warburg impedance (representing diffusion) can be extracted from EIS data using ECM. batterypowertips.comaip.orgfrontiersin.org

EIS is a powerful diagnostic tool for assessing battery health status and aging phenomena. batterypowertips.comacs.orgfrontiersin.org By correlating impedance evolution to degradation mechanisms, EIS provides important insights into changes in internal electrochemical processes. acs.org It can quickly and non-invasively measure the state of health (SoH) of this compound-ion batteries. batterypowertips.com

Other electrochemical techniques, such as cyclic voltammetry and galvanostatic cycling, are also routinely used to assess battery materials performance. Cyclic voltammetry measures current as a function of applied voltage, providing information about redox reactions and electrochemical activity. batterypowertips.com Galvanostatic cycling involves charging and discharging the battery at a constant current, allowing for the evaluation of capacity, voltage profiles, and cycle life. These techniques, often used in conjunction with characterization methods like XRD and neutron diffraction, provide a comprehensive understanding of how material structure and properties influence electrochemical performance.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3028194
This compound Cobalt Oxide (LiCoO₂)23670860
This compound Manganese Oxide (LiMn₂O₄)23696272
This compound Iron Phosphate (B84403) (LiFePO₄)23673721
This compound Nickel Manganese Cobalt Oxide92043206
This compound Aluminum Oxide (LiAlO₂)16684826
This compound Titanium Phosphate (LiTi₂(PO₄)₃)135598225
This compound Titanium Sulfide (B99878) (LiₓTiS₂)162175
This compound Tungsten Oxide (Li₀.₄WO₃)162133
This compound Carbonate (Li₂CO₃)11125
This compound Hydroxide (B78521) Monohydrate168937

Interactive Data Table Example (based on LiₓMn₂O₄ lattice parameters):

LiₓMn₂O₄ Composition (x)Approximate Lattice Parameter (Å)
~08.03
18.25

Future Directions and Emerging Research Frontiers in Lithium Chemistry

Development of Next-Generation Lithium-Based Chemical Systems

The limitations of current this compound-ion battery technology, particularly in terms of energy density and safety, have spurred intensive research into next-generation systems. These advanced systems promise significant improvements in performance and are poised to revolutionize various sectors, from consumer electronics to electric transportation.

Key among these are This compound-sulfur (Li-S) batteries , which utilize a this compound metal anode and a sulfur cathode. anl.gov Theoretically, Li-S batteries can offer a much higher energy density—two to three times greater than conventional this compound-ion batteries. uu.seazom.com The primary challenge in Li-S battery development is the "polysulfide shuttle" phenomenon, where soluble this compound polysulfide intermediates migrate to the anode, leading to capacity loss and a short cycle life. anl.govuu.se Recent research has focused on developing functional binders and novel electrolytes to mitigate this issue and enhance the stability and lifespan of Li-S batteries. anl.govuu.se

Another promising frontier is the This compound-air (Li-air) battery , which has the highest theoretical energy density of any battery technology currently under consideration. anl.gov These batteries generate electricity by reacting this compound with atmospheric oxygen. scientific-computing.com A significant breakthrough has been the development of a solid-state this compound-air battery that achieves a four-electron chemical reaction at room temperature, a process that can lead to a record energy density of 1,200 watt-hours per kilogram—four times that of this compound-ion batteries. anl.govenergy.gov This innovative design, which uses a solid composite electrolyte, also enhances safety by eliminating flammable liquid electrolytes. energy.govelectronicdesign.com Researchers have demonstrated that these batteries can be recharged for at least 1,000 cycles. energy.gov

Solid-state this compound batteries (SSBs) represent a paradigm shift in battery technology by replacing the liquid electrolyte with a solid material. mdpi.com This substitution is expected to improve safety, increase energy density, and extend the battery's life cycle. mdpi.comrsc.org Research is focused on developing novel solid electrolytes, such as ceramics and solid polymers, with high ionic conductivity and stability. acs.org Significant challenges remain in overcoming the instability of the interface between the solid electrolyte and the electrodes. acs.org

Battery TechnologyAnode MaterialCathode MaterialKey AdvantagesKey Challenges
This compound-Sulfur (Li-S) This compound MetalSulfurHigh theoretical energy density, low cost, abundant materials. anl.govazom.comPolysulfide shuttle effect, short cycle life. anl.govuu.se
This compound-Air (Li-Air) This compound MetalAir (Oxygen)Highest theoretical energy density. anl.govPoor efficiency, short lifespan, limited recharge cycles. merwingroup.com
Solid-State this compound (SSB) This compound Metal, Graphite (B72142), SiliconVariousEnhanced safety, higher energy density, longer life cycle. mdpi.comrsc.orgInterfacial instability, low ionic conductivity in some materials. acs.orgacs.org

Integration of Advanced Theoretical and Experimental Methodologies

The development of next-generation this compound-based systems is increasingly reliant on the synergy between advanced computational modeling and sophisticated experimental techniques. These methodologies provide unprecedented insights into the fundamental chemical and physical processes that govern the performance and stability of this compound compounds.

Computational modeling , including first-principles and molecular dynamics simulations, has become an indispensable tool for understanding the behavior of materials at the atomic and molecular levels. tudelft.nlresearchgate.net These models are used to predict key properties such as cell voltages, ionic mobility, and the stability of electrolytes. researchgate.net For instance, computational studies help in understanding the formation and evolution of the solid electrolyte interphase (SEI), a critical passivation layer that forms on the anode surface and dictates battery performance and longevity. bohrium.com

Complementing these theoretical approaches are advanced in-situ and operando characterization techniques . These methods allow researchers to observe the dynamic changes within a battery as it is charging and discharging in real-time. rsc.orgrsc.org Techniques such as X-ray diffraction (XRD), Raman spectroscopy, and various forms of microscopy provide crucial information on structural changes, phase transitions, and the formation of detrimental structures like this compound dendrites. mdpi.comresearchgate.net This real-time analysis is vital for validating theoretical models and for designing strategies to improve battery performance and safety. frontiersin.org

Green Chemistry Principles in this compound Compound Synthesis and Application

The increasing demand for this compound has raised concerns about the environmental impact of its extraction and the disposal of used batteries. Consequently, the principles of green chemistry are becoming increasingly important in the lifecycle of this compound compounds.

Conventional this compound extraction methods, such as those from brine evaporation ponds and hard rock mining, are often water-intensive and can have a significant environmental footprint. lithiumharvest.com A more sustainable approach is Direct this compound Extraction (DLE) , a technology that selectively extracts this compound from brines, including geothermal and oilfield brines, with a much lower environmental impact. innovationnewsnetwork.comfarmonaut.com DLE technologies can significantly reduce water usage and land disruption compared to traditional methods. lithiumharvest.com

The recycling of this compound-ion batteries is another critical aspect of a sustainable this compound economy. Current recycling methods primarily involve pyrometallurgy (high-temperature smelting) and hydrometallurgy (using chemical solutions to leach metals). aquametals.comcambridgerenewables.co.uk While these methods can recover valuable metals like cobalt and nickel, they can be energy-intensive and produce hazardous waste. cambridgerenewables.co.uk Emerging recycling techniques, such as direct cathode recycling, aim to restore the cathode material to its original state, reducing the need for extensive processing and minimizing waste. aquametals.com

Recycling MethodDescriptionAdvantagesDisadvantages
Pyrometallurgy High-temperature smelting to recover metals as an alloy. cambridgerenewables.co.ukCan process various battery chemistries.Energy-intensive, can have a significant environmental impact. cambridgerenewables.co.uk
Hydrometallurgy Use of acids and solvents to dissolve and separate metals. aquametals.comcambridgerenewables.co.ukHigher recovery rates for certain metals. aquametals.comCan produce hazardous chemical waste. cambridgerenewables.co.uk
Direct Recycling Aims to directly restore and reuse cathode materials. aquametals.comPotentially lower energy consumption and waste. pall.comStill in development and faces technical challenges. aquametals.com

Addressing Fundamental Challenges in this compound Chemical Science

Despite significant progress, several fundamental challenges in this compound chemistry need to be overcome to enable the widespread adoption of next-generation technologies. Two of the most critical issues are the formation of this compound dendrites and the stability of the solid electrolyte interphase (SEI).

This compound dendrites are metallic, tree-like structures that can grow on the surface of the this compound anode during battery charging. valipod.com These dendrites can pierce the separator, leading to short circuits, thermal runaway, and battery failure. valipod.comresearchgate.net Research into suppressing dendrite growth is a major focus, with strategies including the use of solid electrolytes, protective coatings on the anode, and specialized electrolyte additives. valipod.comstanford.edu

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles. youtube.com A stable SEI is crucial as it allows this compound ions to pass through while preventing further reactions between the electrolyte and the anode. eszoneo.com However, the SEI can be unstable and can crack or degrade over time, leading to capacity loss and reduced battery life. psu.edu Understanding the composition and stability of the SEI is a key area of research, with studies focusing on how different electrolyte components influence its formation and properties. psu.eduacs.org

Expanding Applications of this compound Compounds Beyond Energy Storage

While energy storage dominates the current applications of this compound, its unique chemical properties make it a valuable component in other advanced materials and technologies.

In the field of catalysis , organothis compound compounds are highly reactive reagents used in the synthesis of pharmaceuticals and agricultural chemicals. rub.de Researchers have developed new catalysts that enable the selective conversion of these reactive this compound compounds, avoiding the formation of unwanted by-products. rub.de this compound compounds like this compound hydroxide (B78521) and this compound acetate (B1210297) also serve as effective catalysts in various chemical reactions, including polymerization and transesterification. patsnap.comkowachemical.comalfachemic.com

This compound compounds also exhibit promising properties for applications in advanced optics . For example, certain this compound-containing crystals are used for their nonlinear optical properties, which are essential for applications like frequency conversion in lasers. Research in this area continues to explore new this compound-based materials with enhanced optical characteristics.

Q & A

Q. How to integrate AI/ML with experimental workflows for battery interface studies?

  • Methodology : Develop hybrid models combining ML-predicted SEI properties (e.g., elasticity modulus) with experimental stress-strain tests. For example, train neural networks on MD-simulated SEI structures to guide in-situ AFM measurements .
  • Outcome : ML-optimized electrolytes achieved 99.5% Coulombic efficiency in Li||NMC811 cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.